Product packaging for Silicon Dioxide(Cat. No.:CAS No. 1317-79-9)

Silicon Dioxide

Cat. No.: B7765840
CAS No.: 1317-79-9
M. Wt: 60.084 g/mol
InChI Key: VYPSYNLAJGMNEJ-UHFFFAOYSA-N
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Description

Silicon Dioxide (SiO₂), also known as silica, is a fundamental chemical compound with extensive utility in scientific research. In pharmaceuticals, its high surface area and adsorptive properties make mesoporous silica nanoparticles (MSNs) a leading platform for targeted drug delivery and controlled release therapies [National Center for Biotechnology Information]. As a crucial excipient, it acts as a glidant to improve powder flow and a disintegrant to promote tablet breakup in solid dosage formulations [U.S. Food and Drug Administration]. In material science, SiO₂ is a primary component of sol-gels for creating thin films, coatings, and aerogels with tunable porosity and exceptional insulating properties [ACS Publications]. Its utility extends to chromatography, where it serves as the stationary phase (silica gel) in column and thin-layer chromatography for the separation of organic compounds due to its polar surface [ScienceDirect]. Furthermore, as a filler, it reinforces polymers and composites, enhancing mechanical strength, thermal stability, and modifying optical properties. Available in various forms such as amorphous powder, nanoparticles, and colloidal dispersions, our high-purity this compound is essential for advancing research across nanotechnology, pharmaceuticals, and advanced materials development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula SiO2<br>O2Si B7765840 Silicon Dioxide CAS No. 1317-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dioxosilane
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InChI

InChI=1S/O2Si/c1-3-2
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InChI Key

VYPSYNLAJGMNEJ-UHFFFAOYSA-N
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Canonical SMILES

O=[Si]=O
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Molecular Formula

SiO2, O2Si
Record name SILICA, AMORPHOUS
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Record name Silicon dioxide
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Related CAS

31392-49-1
Record name Silica, homopolymer
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DSSTOX Substance ID

DTXSID1029677
Record name Silica
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Molecular Weight

60.084 g/mol
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Physical Description

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]
Record name SILICA, AMORPHOUS
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Record name SILICON DIOXIDE
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Boiling Point

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F
Record name SILICA, AMORPHOUS
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Record name AMORPHOUS SILICA
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Solubility

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED
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Density

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20
Record name SILICA, AMORPHOUS
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Record name AMORPHOUS SILICA
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Record name Silica, amorphous
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx)
Record name SILICA, AMORPHOUS
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Record name AMORPHOUS SILICA
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Color/Form

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica.

CAS No.

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5
Record name SILICA, AMORPHOUS
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Melting Point

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C
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Advanced Synthesis and Fabrication Methodologies of Silicon Dioxide

Wet-Chemical Synthesis Routes

Wet-chemical methods are a cornerstone for the synthesis of silicon dioxide (SiO₂), offering a versatile and controllable approach to producing a wide range of silica-based materials. spast.orgresearchgate.net These techniques generally involve chemical reactions in a liquid phase to generate solid silica (B1680970) particles or networks. A prominent example is the neutralization of an aqueous alkali metal silicate (B1173343) solution, such as sodium silicate (water glass), with an acid like sulfuric acid (H₂SO₄). nih.gov This process leads to the precipitation of hydrated silica. The properties of the resulting this compound, including particle size, morphology, and porosity, are highly dependent on the specific reaction conditions. nih.gov

Sol-Gel Methodologies and Advancements

The sol-gel process is a widely utilized wet-chemical technique for fabricating this compound materials with a high degree of control over their final properties. spast.orgicm.edu.pl It begins with the formation of a 'sol,' which is a stable colloidal suspension of solid particles in a liquid. This is typically achieved through the hydrolysis and polycondensation of silicon-containing precursors. frontiersin.org The sol then undergoes a transition into a 'gel,' a three-dimensional network structure that encapsulates the liquid phase. mdpi.comundip.ac.id Subsequent drying and thermal treatments can be applied to remove the solvent and yield a solid silica material. undip.ac.id

Recent advancements in sol-gel synthesis have focused on achieving monolithic structures without the fractures that can occur during the extensive shrinkage in the drying process. tandfonline.comresearchgate.net Strategies to overcome this include supercritical drying, the incorporation of silica fillers, and modifying the pore liquid to reduce surface tension. tandfonline.comresearchgate.net

The choice of precursor is a critical factor that dictates the reaction chemistry and the characteristics of the final this compound product. Commonly used precursors include alkoxides like tetraethyl orthosilicate (B98303) (TEOS) and tetramethyl orthosilicate (TMOS), as well as inorganic salts like sodium silicate. undip.ac.idchalcogen.ro

Tetraethyl Orthosilicate (TEOS) and Tetramethyl Orthosilicate (TMOS) are popular organosilicon precursors known for producing high-purity silica powders. taylorandfrancis.comscirp.org They undergo hydrolysis and condensation reactions to form the silica network. frontiersin.org TEOS, in particular, is widely used due to its moderate reactivity. tandfonline.com However, both TEOS and TMOS can be expensive and are considered toxic. scirp.org

Sodium Silicate (Na₂SiO₃) presents a more economical and less toxic alternative to alkoxysilanes. mdpi.comundip.ac.idscirp.org It is often used in a "green" synthesis approach. mdpi.com The gelation of sodium silicate can be induced by neutralization, typically with an acid. chalcogen.ro

PrecursorChemical FormulaKey Characteristics
Tetraethyl Orthosilicate (TEOS)Si(OC₂H₅)₄High purity products, moderate reactivity, expensive, toxic. tandfonline.comtaylorandfrancis.comscirp.org
Tetramethyl Orthosilicate (TMOS)Si(OCH₃)₄Used for high purity silica, often in conjunction with TEOS. taylorandfrancis.com
Sodium SilicateNa₂SiO₃Economical, less toxic, "green" alternative. mdpi.comundip.ac.idscirp.org

Catalysts are essential in sol-gel synthesis to accelerate the hydrolysis and condensation reactions of silicon precursors, which are otherwise very slow. rsc.org The type of catalyst, whether acidic or basic, significantly influences the structure and properties of the resulting silica gel. rsc.orgmdpi.com

Acid Catalysts (e.g., hydrochloric acid, nitric acid, acetic acid) protonate the alkoxide groups, leading to a faster hydrolysis rate. researchgate.netyoutube.com This typically results in the formation of linear or less branched polymer chains, leading to denser structures with finer pores. researchgate.netacs.orgunitbv.ro

Base Catalysts (e.g., ammonia, sodium hydroxide) lead to a higher condensation rate compared to the hydrolysis rate. unitbv.ro This promotes the formation of highly branched clusters and larger, more spherical particles, resulting in a more open and porous structure. acs.orgmdpi.com

The pH of the reaction medium is a critical parameter, as it affects the rates of both hydrolysis and condensation, as well as the dissolution and reprecipitation of silica. unitbv.ro The isoelectric point of silica is around pH 2.2, and the gelation time is at its maximum at this pH. unitbv.romdpi.com

Catalyst TypeExampleEffect on ReactionResulting Structure
AcidHydrochloric Acid (HCl), Nitric Acid (HNO₃)Accelerates hydrolysis. researchgate.netyoutube.comLinear, less branched chains; dense structure with fine pores. acs.orgunitbv.ro
BaseAmmonia (NH₃), Sodium Hydroxide (NaOH)Accelerates condensation. unitbv.roHighly branched clusters; open, porous structure. acs.orgmdpi.com

Temperature is a crucial parameter in sol-gel synthesis, significantly impacting reaction rates and the final properties of the this compound. unitbv.ronih.gov Generally, increasing the temperature accelerates both the hydrolysis and condensation reactions, which in turn reduces the gelation time. mdpi.com

The optimization of reaction conditions extends beyond temperature to include factors like the molar ratio of water to precursor (R-ratio) and pH. acs.orgunitbv.ro For TEOS, an R-ratio of at least 2 is necessary for complete hydrolysis. acs.org Increasing the R-ratio can increase the hydrolysis rate up to a certain point. acs.org The pH of the system has a profound effect on the gel structure; low pH values tend to produce dense structures with fine pores, while high pH values result in more porous structures. unitbv.rorsc.org For instance, gels synthesized at pH values greater than 2, when dried at 40°C, have been shown to be mesoporous, unlike those synthesized at a pH below 2. rsc.org

Research has shown that aging temperature also plays a role. Increasing the aging temperature from 20°C to 50°C at a neutral pH can lead to an increased surface area, but a further increase to 120°C can cause a decrease due to a faster gelation rate. nih.gov

ParameterEffectResearch Finding
TemperatureAccelerates hydrolysis and condensation, reduces gelation time. mdpi.comIncreasing temperature from 78°C to 650°C decreased silica nanoparticle size from 85 nm to 29 nm. nih.gov
pHInfluences gel structure and porosity. unitbv.roGels synthesized at pH > 2 were mesoporous, while those at pH < 2 were not when dried at 40°C. rsc.org
R-ratio (Water:Precursor)Affects the degree of hydrolysis and condensation. acs.orgAn R-ratio of ~2 is required for complete hydrolysis of TEOS. acs.org

Surfactants are frequently employed in sol-gel synthesis to act as structure-directing agents (SDAs), enabling the formation of mesoporous silica with controlled pore structures. nih.govmdpi.comencyclopedia.pub Surfactant molecules self-assemble into micelles or other ordered structures in the reaction solution, which then serve as templates around which the silica network forms. encyclopedia.pub After the gel is formed, the surfactant template is typically removed through calcination or solvent extraction, leaving behind a porous silica framework. mdpi.com

Green synthesis has emerged as an environmentally friendly and cost-effective alternative for producing this compound nanoparticles. mdpi.com These methods often utilize natural resources or less hazardous chemicals compared to traditional synthesis routes. A notable approach involves using sodium silicate as a precursor, which is cheaper and less toxic than alkoxysilanes like TEOS. mdpi.comscirp.org

Plant extracts are also being explored as part of green synthesis protocols. For example, extracts from plants like Rhus coriaria L. can be used in conjunction with sodium metasilicate (B1246114) to produce silica nanoparticles. nih.gov In such processes, the phytochemicals present in the plant extract can act as reducing and capping agents, which helps to stabilize the nanoparticles. nih.gov This approach avoids the use of toxic chemicals and can yield silica nanoparticles with desirable properties. nih.gov Another example includes the use of rice husk ash, a silica-rich agricultural byproduct, as a sustainable source for synthesizing bioactive glass-ceramics. scirp.org

Sol-Gel Auto-Combustion Synthesis

The sol-gel auto-combustion method is a technique utilized for the synthesis of this compound (SiO₂) nanoparticles. This process involves the use of fuels such as oxalic acid and citric acid, followed by calcination at high temperatures, for instance, 850°C for 4 hours. ekb.egekb.eg This method can produce crystalline SiO₂ in the form of cristobalite and tridymite, as well as amorphous silica, depending on the specific reaction conditions. ekb.eg The use of different fuels, like DL-alanine, has also been reported to be effective in producing highly crystalline powders at relatively low temperatures. science.gov

Characterization of the synthesized silica nanoparticles is typically performed using various analytical techniques, including X-ray diffraction (XRD) to determine the phase composition and crystallite size, Fourier-transform infrared spectroscopy (FT-IR), and electron microscopy (FE-SEM and HR-TEM) to study the morphology. ekb.eg The sol-gel auto-combustion method is considered advantageous for its ability to produce high-purity, homogeneous nanoparticles on a larger scale, making it suitable for industrial applications. researchgate.net

Fuel UsedCalcination Temperature (°C)Resulting SiO₂ PhasesReference
Oxalic Acid, Citric Acid850Cristobalite, Tridymite, Amorphous ekb.eg
DL-alanine80Highly Crystalline science.gov

Precipitation Techniques

Precipitated this compound is commonly produced by reacting an aqueous solution of sodium silicate with a mineral acid, such as sulfuric acid or hydrochloric acid. scielo.brnih.gov The process involves the neutralization of the sodium silicate solution, leading to the precipitation of hydrated silica. google.com Reaction parameters such as temperature, pH, and the mixing technique significantly influence the properties of the resulting SiO₂ particles, including their size, surface area, and degree of aggregation. scielo.braip.org

For instance, the precipitation of silica by adding sulfuric acid to a sodium silicate solution can yield primary particles with a uniform size of approximately 22.7 nm. scielo.br The use of surfactants as emulsifiers can result in spherical silica particles with specific surface areas ranging from 120 to 260 m²/g. scielo.br The temperature of the precipitation process can also affect particle size; for example, precipitation in the presence of ethylene (B1197577) glycol can produce particles around 112 nm in size. scielo.br After precipitation, the silica is typically washed to remove impurities like sodium sulfate, dried, and may be milled to achieve the desired particle size distribution. google.comaip.org

Precipitating AgentSurfactant/AdditiveParticle SizeSpecific Surface Area (m²/g)Reference
Sulfuric AcidNone~22.7 nmNot Specified scielo.br
Hydrochloric AcidNonionic SurfactantsNot Specified120-260 scielo.br
Sulfuric AcidEthylene Glycol~112 nmNot Specified scielo.br
Ammonium ChlorideCTAB~80 nmNot Specified researchgate.net

Emulsion Template Methods

Emulsion templating is a versatile method for fabricating anisotropic silica nanostructures. mdpi.com This technique often involves the use of an oil-water mixture with surfactants to create microemulsion droplets that act as templates for the synthesis of silica. nih.gov The hydrolysis of a silica precursor, such as tetraethyl orthosilicate (TEOS), within this emulsion system leads to the formation of silica structures with controlled morphologies. nih.gov The morphology of the final silica product can be tuned by varying parameters like the concentration of reagents. nih.gov

Polyethylene (B3416737) Glycol-Based Emulsion Templating

A notable advancement in emulsion templating is the use of polyethylene glycol (PEG) for the synthesis of this compound nanowires (SiO₂NWs). mdpi.comnih.gov This method overcomes the reliance on traditional solvents like n-pentanol by enabling anisotropic growth in isopropanol (B130326). mdpi.comnih.govresearchgate.net By optimizing parameters such as PEG molecular weight and dosage, solvent type, and incubation temperature and time, SiO₂NWs with uniform diameters can be produced. mdpi.comnih.gov For example, using PEG with a molecular weight of 6000 g/mol in isopropanol can yield nanowires with diameters of approximately 530 nm. mdpi.com The molecular weight of PEG has been shown to influence the diameter of the resulting nanowires. mdpi.comresearchgate.net

Polyvinylpyrrolidone-Based Emulsion Templating

Polyvinylpyrrolidone (B124986) (PVP) has been conventionally used in the wet-chemical synthesis of SiO₂ nanowires, often in conjunction with solvents like n-pentanol. mdpi.comnih.gov The process involves creating an emulsion system where PVP, along with other reagents like sodium citrate (B86180) and ammonia, facilitates the controlled hydrolysis and condensation of a silica precursor to form nanowires. hud.ac.uk While effective, this system has limitations regarding the choice of solvents and polymers. mdpi.com

Control of Nanowire Dimensions via Template Methods

Template-based methods offer significant control over the dimensions of this compound nanowires, including their diameter, length, and density. mdpi.comresearchgate.net Both hard templates, like anodic aluminum oxide (AAO), and soft templates, such as those used in emulsion methods, are employed for this purpose. mdpi.comnih.gov By adjusting synthesis parameters, such as the concentration of precursors and catalysts, and the dimensions of the template itself, it is possible to fabricate SiNWs with diameters below 100 nm. researchgate.netnih.gov For instance, in PEG-based emulsion templating, systematic optimization of reaction conditions can reliably produce SiO₂NWs with a uniform diameter of around 530 nm. mdpi.com Similarly, techniques like metal-assisted chemical etching (MACE) combined with nanosphere lithography allow for precise control over nanowire diameter by adjusting the size of the initial colloidal particles. researchgate.net

Hydrothermal Synthesis

Hydrothermal synthesis is another prominent method for producing this compound nanomaterials. This technique involves carrying out the synthesis in an aqueous solution under elevated temperature and pressure in a sealed vessel, such as an autoclave. nih.govscirp.org The properties of the resulting SiO₂, including particle size, density, and porosity, can be controlled by adjusting the hydrothermal conditions like temperature, pH, and precursor concentration. nih.gov

This method can be used to produce amorphous SiO₂ nanospheres. For example, a composite of amorphous SiO₂ nanospheres with an average diameter of about 200 nm on graphene has been synthesized via a hydrothermal method at 160°C for 12 hours. scirp.org The process allows for the creation of mesoporous materials, and the specific surface area of the nanopowders can be tailored, reaching up to 500 m²/g. nih.gov Hydrothermal synthesis can also be combined with other techniques, such as using block copolymer templates, to create ordered mesoporous SiO₂-TiO₂ nanocomposites with large surface areas and controlled pore volumes. rsc.org

Synthesis Temperature (°C)PrecursorsResulting MorphologyKey FindingsReference
160TEOS, GrapheneAmorphous SiO₂ nanospheres on grapheneAverage diameter of ~200 nm scirp.org
Not specifiedHydrothermal solutionAmorphous nanopowdersSpecific surface area up to 500 m²/g nih.gov
180Si and Ti precursors, block copolymersOrdered mesoporous SiO₂-TiO₂ nanocompositesHigh surface area (224–553 m²/g) rsc.org

Vapor-Phase Deposition Techniques

Vapor-phase deposition (VPD) encompasses a group of processes where a thin solid film is formed on a substrate through the reaction or decomposition of gaseous precursors. slideshare.net These techniques are pivotal in the manufacturing of high-purity this compound for applications like semiconductor devices and optical fibers. slideshare.netlinde-amt.com Common VPD methods include chemical vapor deposition (CVD) and its various enhanced forms. slideshare.net These processes facilitate the creation of silica-based materials with exceptionally low light attenuation and tailored optical characteristics. slideshare.net

Chemical Vapor Deposition (CVD) of this compound

Chemical Vapor Deposition (CVD) is a widely employed technique for depositing thin films by inducing chemical reactions of precursor gases on a heated substrate. linde-amt.comdsneg.com This process is fundamental in semiconductor manufacturing for creating dielectric layers, including this compound. linde-amt.com The basic steps of CVD involve introducing precursor gases into a reaction chamber, their diffusion to the substrate, adsorption onto the surface, chemical reaction to form the film, and removal of byproducts. miun.se

CVD offers the advantage of producing high-quality, high-performance solid materials. dsneg.com For this compound, the process typically involves the reaction of a silicon-containing precursor with an oxygen source. google.comsemitracks.com The quality and properties of the resulting SiO₂ film, such as density and step coverage, are highly dependent on the specific CVD technique and process parameters employed.

Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a variant of CVD that utilizes a plasma to energize the precursor gases, enabling deposition at lower temperatures (typically 200-400°C) compared to conventional CVD. svmi.complasmatherm.com This lower thermal budget is critical for fabricating devices with temperature-sensitive components. plasmatherm.com In PECVD, a radio frequency (RF) alternating current or direct current (DC) discharge creates a plasma, a partially ionized gas containing energetic electrons. wikipedia.org These electrons dissociate the reactant gases, facilitating the chemical reactions required for film deposition. wikipedia.org

This compound films are commonly deposited via PECVD using a silicon precursor, such as silane (B1218182) (SiH₄) or tetraethylorthosilicate (TEOS), and an oxygen source like nitrous oxide (N₂O) or oxygen (O₂). wikipedia.orgresearchgate.net The properties of the deposited SiO₂ film, including refractive index and stress, can be tailored by adjusting process parameters like RF power, chamber pressure, and the ratio of precursor gas flows. researchgate.net For instance, the refractive index is primarily influenced by the N₂O/SiH₄ flow ratio. researchgate.net PECVD is capable of producing dense, uniform films with good step coverage, making it suitable for applications such as interlayer dielectrics and passivation layers in integrated circuits. plasmatherm.comresearchgate.net

Low-Pressure Chemical Vapor Deposition (LPCVD)

Low-Pressure Chemical Vapor Deposition (LPCVD) is a CVD process conducted at sub-atmospheric pressures, typically in the range of 0.1 to 10 Torr. mks.com This reduction in pressure increases the mean free path of gas molecules, leading to more uniform film deposition and excellent conformality, even on complex topographies. LPCVD is widely used for depositing high-purity thin films of this compound, silicon nitride, and polysilicon. mks.comtu-freiberg.de

The process is typically carried out in horizontal hot-wall tube reactors capable of processing numerous wafers simultaneously. mks.com For this compound deposition, LPCVD reactions often require temperatures ranging from 425°C for low-temperature oxide (LTO) to over 800°C for high-temperature oxide (HTO). mks.com Precursor gases for SiO₂ LPCVD include dichlorosilane (B8785471) (SiH₂Cl₂) and nitrous oxide (N₂O) at high temperatures, or diethylsilane (B7801327) and oxygen at lower temperatures (425-500°C). aip.orgaip.orgusu.edu Research has also explored the use of 1,4-disilabutane (B3137281) with molecular oxygen, allowing for deposition at temperatures as low as 100°C. google.com The resulting films can exhibit high dielectric strength, with breakdown fields reported as high as 9.5 MV/cm for films deposited at 450°C. aip.orgaip.org

High-Density Plasma (HDP) Deposition

High-Density Plasma (HDP) deposition is an advanced form of PECVD that utilizes an inductively coupled plasma (ICP) source to generate a plasma with a significantly higher ion density. plasmatherm.com This high-density plasma, combined with a bias applied to the substrate, allows for the deposition of dense and high-quality films at even lower temperatures than standard PECVD, often below 150°C. plasmatherm.comstanford.edu

A key feature of HDP-CVD is the simultaneous deposition and sputtering action driven by the high-density plasma and substrate bias. This results in excellent gap-fill capabilities for high-aspect-ratio features, making it a crucial process for creating intermetal dielectrics in advanced microprocessors. enigmatic-consulting.com The deposited films are nearly hydrogen-free and exhibit properties similar to thermal oxides, with high density and stability upon annealing. wikipedia.orgenigmatic-consulting.com The primary precursor for HDP-CVD of this compound is almost universally silane (SiH₄), combined with oxygen and argon as the oxidant and sputtering agent, respectively. enigmatic-consulting.com

Atomic Layer Deposition (ALD) for Dielectric Layers

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. aip.orgsnu.ac.kr Unlike CVD, where precursors are introduced simultaneously, ALD involves alternating pulses of different precursors, each separated by a purge step. This process allows for atomic-level control over film thickness and results in highly conformal and uniform films, even on complex, high-aspect-ratio structures. aip.orgsnu.ac.kr

For this compound, ALD processes have been developed that are capable of depositing high-quality films suitable for semiconductor manufacturing. aip.org These processes are crucial for applications such as gate dielectrics in transistors and insulating layers in 3D NAND memory structures. aip.orgsnu.ac.kr Various silicon precursors and oxygen sources are used in ALD of SiO₂. For example, tris(dimethylamino)silane (B81438) (3DMAS) and oxygen plasma have been used to deposit SiO₂ films at temperatures between 100°C and 300°C. fraunhofer.de While ALD offers exceptional control, a significant challenge is its inherently low deposition rate. snu.ac.kr

Precursor Gases in CVD (e.g., Silane, Oxygen, TEOS, SiCl4)

The choice of precursor gases is a critical factor in the CVD of this compound, as it directly influences the deposition process and the properties of the resulting film. siadmi.com Silicon-precursor gases act as the source of silicon atoms. siadmi.com

Silane (SiH₄) is a commonly used silicon precursor due to its reactivity, which allows for deposition at relatively low temperatures. google.comsiadmi.com It is often reacted with oxygen (O₂) or nitrous oxide (N₂O) to form SiO₂. google.comresearchgate.net However, the high reactivity of silane can lead to gas-phase reactions, which may result in particle formation and poor step coverage. semitracks.com

Tetraethylorthosilicate (TEOS, Si(OC₂H₅)₄) is another widely used silicon precursor, particularly in PECVD processes. semitracks.comwikipedia.org As a single-source precursor containing both silicon and oxygen, it can reduce gas-phase reactions. semitracks.com TEOS-based processes generally yield films with excellent conformality. google.com However, they can introduce carbon and hydrogen impurities into the film. wikipedia.org

Silicon Tetrachloride (SiCl₄) is a hydrogen-free silicon precursor that can be used to deposit SiO₂ films with very low hydrogen content, which is crucial for minimizing optical loss in photonic applications. arxiv.org The oxidation of SiCl₄ to SiO₂ is thermodynamically less favorable than that of silane, but it can be achieved in plasma-enhanced processes. arxiv.org

Other silicon precursors include chlorosilanes like Dichlorosilane (SiH₂Cl₂) and Trichlorosilane (SiHCl₃) . usu.edusiadmi.com The selection of a specific precursor depends on the desired film properties, deposition temperature, and the specific CVD technique being employed.

Data Tables

Table 1: Comparison of this compound Vapor-Phase Deposition Techniques

TechniqueTypical Temperature RangeKey AdvantagesCommon Precursors
PECVD 200 - 400°C plasmatherm.comLow deposition temperature, good film density svmi.complasmatherm.comSiH₄, N₂O, TEOS, O₂ wikipedia.orgresearchgate.net
LPCVD 425 - >800°C mks.comExcellent conformality, high purity mks.comSiH₂Cl₂, N₂O, Diethylsilane, O₂ aip.orgusu.edu
HDP-CVD < 150°C plasmatherm.comstanford.eduExcellent gap-fill, high film density at low temp plasmatherm.comenigmatic-consulting.comSiH₄, O₂, Ar enigmatic-consulting.com
ALD 100 - 300°C fraunhofer.deAtomic-level thickness control, superior conformality aip.orgsnu.ac.kr3DMAS, O₂ plasma, various others fraunhofer.de

Table 2: Common Precursor Gases for this compound CVD

PrecursorChemical FormulaTypical OxidizerKey Characteristics
Silane SiH₄O₂, N₂O google.comresearchgate.netHigh reactivity, low deposition temperature google.com
TEOS Si(OC₂H₅)₄O₂ wikipedia.orgExcellent conformality, single-source precursor semitracks.comgoogle.com
Dichlorosilane SiH₂Cl₂N₂O usu.eduUsed in higher temperature LPCVD processes usu.edu
Silicon Tetrachloride SiCl₄O₂ arxiv.orgProduces hydrogen-free films, reduces optical loss arxiv.org

Thermal Evaporation Methods

Thermal evaporation is a physical vapor deposition (PVD) technique used for creating thin films of this compound (SiO2). fhr.biz This method involves heating a source material, such as this compound pellets or silicon monoxide (SiO) powder, within a vacuum chamber until it evaporates. lesker.comdtu.dk The resulting vapor then travels and condenses on a substrate, forming a thin, uniform film. korvustech.com

The process typically occurs in a high-vacuum environment to allow the vaporized molecules to travel to the substrate with minimal collisions with background gas molecules. lesker.com For the deposition of SiO2, a substrate temperature of around 350°C is often recommended. lesker.com The evaporation temperature for this compound is approximately 1,200°C to achieve a deposition rate of about 2 angstroms per second. lesker.comlesker.com To compensate for any oxygen loss during the dissociation of SiO2, a partial pressure of oxygen (O2) is often introduced into the chamber. lesker.comresearchgate.net

A common approach is reactive evaporation, where silicon monoxide is evaporated in an oxygen atmosphere. lesker.comaip.org This method can produce high-quality SiO2 films at room temperature with a low interface trapping density. aip.org However, thermal evaporation of this compound can be challenging due to the high temperatures required, which can cause the source material to alloy with the heating element, leading to failure. lesker.comlesker.com Tungsten or tantalum boats are commonly used to hold the source material. lesker.comlesker.com

The properties of the resulting SiO2 films, such as their optical and physical characteristics, can be stabilized through post-deposition annealing at high temperatures. researchgate.net The films produced are typically amorphous and smooth. lesker.comlesker.com

Table 1: Typical Parameters for Thermal Evaporation of this compound

ParameterValueReference
Substrate Temperature350°C lesker.com
Evaporation Temperature~1,200°C lesker.comlesker.com
Deposition Rate2 Å/s lesker.comlesker.com
Oxygen Partial Pressure1-2 x 10⁻⁴ Torr lesker.comlesker.com
Source MaterialSiO₂ pellets or SiO powder lesker.comdtu.dk
Crucible MaterialTungsten or Tantalum boat lesker.comlesker.com

Pulsed Laser Deposition

Pulsed Laser Deposition (PLD) is a thin film deposition technique that utilizes a high-power laser to vaporize material from a target, which then deposits onto a substrate. aip.org This method is employed for synthesizing high-quality this compound (SiO2) thin films. aip.orgaip.org

In a typical PLD process for SiO2, a silicon target is ablated in a reactive oxygen atmosphere. aip.orgcapes.gov.br The interaction of the laser with the target creates a plasma plume that expands and deposits on the substrate. The properties of the resulting film are highly dependent on several deposition parameters, including laser intensity, substrate temperature, and the composition of the reactive gas. aip.org

Research has shown that a deposition temperature of 300°C is optimal for producing stoichiometric, hydrogen-free SiO2 films with a dense microstructure and a higher dielectric constant than thermally grown SiO2. aip.orgcapes.gov.br The films can be deposited on various substrates, including silicon (Si) and platinum-coated Si. aip.orgcapes.gov.br The use of a ceramic SiO2 target instead of a silicon target has been explored to reduce oxygen deficiency in the deposited films. researchgate.net

PLD can also be used to create silicon oxynitride (SiOxNy) films by introducing nitrogen into the reactive gas mixture. aip.orgcapes.gov.br The nitrogen content in these films can be controlled by adjusting the O2/N2 flow rate ratio and the substrate temperature. aip.org

Table 2: Key Findings in Pulsed Laser Deposition of SiO₂

FindingDetailsReference
Optimal Deposition Temperature 300°C yields stoichiometric, hydrogen-free films with high density and a high dielectric constant. aip.orgcapes.gov.br
Reactive Gas Atmosphere Ablating a silicon target in an O₂ or O₂/N₂ mixture produces SiO₂ and SiOxNy films, respectively. aip.orgcapes.gov.br
Target Material Both silicon and ceramic SiO₂ targets can be used. Ceramic targets may reduce oxygen deficiency. aip.orgresearchgate.net
Film Properties PLD can produce SiO₂ films with a refractive index of approximately 1.47. aip.org
Deposition Rate A deposition rate of 0.25 Å/pulse has been achieved at room temperature. aip.orgibm.com

Sputtering Techniques for this compound Films

Sputtering is a physical vapor deposition (PVD) method widely used to deposit thin films of this compound (SiO2) for various applications, including microelectronics and optical coatings. kindle-tech.comresearchgate.net The process involves bombarding a SiO2 target with high-energy ions, typically from an inert gas like argon, which causes atoms to be ejected from the target and deposit onto a substrate. kindle-tech.com

Due to SiO2 being an insulating material, radio frequency (RF) sputtering is the most common technique employed. kindle-tech.com RF sputtering uses an alternating electric field to prevent the buildup of charge on the target surface, which would otherwise impede the sputtering process. kindle-tech.com Direct current (DC) sputtering is generally not suitable for insulating materials like SiO2. target-materials.com

The properties of the sputtered SiO2 films, such as deposition rate, surface roughness, and stress, are influenced by parameters like RF power, sputtering pressure, and substrate temperature. researchgate.net For instance, the deposition rate can be affected by the sputtering pressure, and the stress in the film can change from tensile to compressive with increasing film thickness. scispace.com The addition of a small amount of oxygen to the argon sputtering gas can decrease the sputtering rate. aip.org

Ion-beam sputtering deposition (IBSD) is another technique that can produce high-density, smooth SiO2 films with low absorption loss and good structural stability at low substrate temperatures. spiedigitallibrary.org This makes it suitable for applications where high-temperature processing is not desirable. spiedigitallibrary.org

Table 3: Common Deposition Conditions for RF Sputtering of SiO₂

ParameterTypical RangeReference
RF Power 0.2 - 3 kW target-materials.com
Sputtering Pressure 0.001 - 0.1 mbar (5-20 mTorr) researchgate.nettarget-materials.com
Substrate Bias -50 V to +50 V target-materials.com
Substrate Temperature 20°C - 100°C target-materials.com
Sputtering Gas Argon (Ar) researchgate.net

Aerosol Spray Methods

Aerosol spray methods, particularly ultrasonic spray pyrolysis (USP), are utilized for the synthesis of this compound (SiO2) particles. mdpi.comresearchgate.net This technique involves the atomization of a precursor solution into fine droplets, which are then carried by a gas flow through a high-temperature zone where they undergo pyrolysis to form the desired particles. sigmaaldrich.com

In the USP process for silica synthesis, a precursor solution, often containing tetraethylorthosilicate (TEOS), is subjected to ultrasonic waves, creating an aerosol. mdpi.comresearchgate.net These droplets act as individual microreactors that are heated in a furnace, leading to the formation of spherical silica particles. mdpi.comsigmaaldrich.com The synthesis is typically a continuous, one-step process. mdpi.comresearchgate.net

The size of the synthesized silica particles can be controlled by adjusting the concentration of the precursor solution. mdpi.comresearchgate.net For example, decreasing the concentration of the solution can lead to a decrease in the average diameter of the resulting particles. mdpi.com Studies have shown that particle sizes can range from approximately 100 nm to several hundred nanometers. mdpi.com The synthesis temperature also plays a role, with one study performing the synthesis at 900°C. mdpi.comresearchgate.net The silica produced by this method typically has an amorphous structure. mdpi.comresearchgate.netgrafiati.com

The USP method offers advantages such as simplicity in setup, continuous synthesis, and the ability to use various precursors. mdpi.comresearchgate.netgrafiati.com

Table 4: Research Findings in Ultrasonic Spray Pyrolysis of SiO₂

ParameterObservationReference
Precursor Tetraethylorthosilicate (TEOS) is a commonly used precursor. mdpi.comresearchgate.net
Synthesis Temperature Synthesis has been successfully performed at 900°C. mdpi.comresearchgate.net
Particle Size Control Decreasing precursor concentration leads to smaller particle diameters. mdpi.com
Particle Morphology The method produces spherical silica particles. mdpi.comresearchgate.net
Crystalline Structure The resulting silica is typically amorphous. mdpi.comresearchgate.netgrafiati.com

Other Advanced Synthesis Methods

Electrospinning for this compound Nanofibers

Electrospinning is a versatile and cost-effective technique used to produce continuous nanofibers from a polymer solution or melt using an electrostatic field. its.ac.id This method has been successfully adapted for the synthesis of this compound (SiO2) nanofibers, often in the form of polymer/silica composites. its.ac.idresearchgate.net

The process typically involves preparing a solution containing a polymer, such as polyvinyl alcohol (PVA) or polyvinylpyrrolidone (PVP), and a silica precursor, like tetraethyl orthosilicate (TEOS) or sodium silicate. its.ac.idscirp.org This solution is then subjected to a high voltage, which causes a jet of the solution to be drawn from a needle tip towards a collector. As the jet travels, the solvent evaporates, leaving behind solid nanofibers. researchgate.net

The morphology and diameter of the resulting nanofibers are influenced by several factors, including the concentration of the silica precursor. its.ac.id For instance, an increase in silica concentration has been observed to decrease the fiber diameter. its.ac.id The average diameter of the produced nanofibers typically ranges from 200 to 500 nanometers. its.ac.idresearchgate.net

To obtain pure SiO2 nanofibers, the composite fibers are often calcined at high temperatures (e.g., 550°C) to remove the polymer component, leaving behind amorphous silica nanofibers. researchgate.net These electrospun SiO2 nanofibers have a high surface area to volume ratio and can be used in various applications, including as reinforcement for dental composites and in supercapacitors. its.ac.idresearchgate.net

Table 5: Key Parameters in Electrospinning of SiO₂ Nanofibers

ParameterDetailsReference
Polymers Used Polyvinyl alcohol (PVA), Polyvinylpyrrolidone (PVP) its.ac.idscirp.org
Silica Precursors Tetraethyl orthosilicate (TEOS), Sodium silicate its.ac.idscirp.org
Nanofiber Diameter Typically 200-500 nm its.ac.idresearchgate.net
Post-processing Calcination at temperatures like 550°C to remove the polymer. researchgate.net
Resulting Material Amorphous SiO₂ nanofibers researchgate.net

Combustion Techniques

Combustion synthesis, also known as flame synthesis or flame pyrolysis, is a prominent method for the large-scale industrial production of this compound (SiO2) nanoparticles. researchgate.nettandfonline.com This technique involves the high-temperature reaction of a silicon-containing precursor in a flame. researchgate.net

The process can be broadly categorized into flame vapor synthesis (FVS) and flame spray pyrolysis (FSP). tandfonline.com In FVS, the precursor is introduced into the flame in a vapor phase. tandfonline.com In FSP, a liquid precursor is sprayed into the flame. tandfonline.com Common precursors include organosilicon compounds like hexamethyldisiloxane (B120664) (HMDSO) and tetraethylorthosilicate (TEOS), or inorganic compounds like silicon tetrachloride (SiCl4). researchgate.netairitilibrary.comwikipedia.org

The characteristics of the resulting silica nanoparticles, such as particle size and morphology, are influenced by several process parameters. These include the precursor feed rate, flame temperature, and precursor concentration. researchgate.nettandfonline.com For example, an increase in the precursor feed rate or concentration generally leads to larger particle sizes. researchgate.net Conversely, higher flame temperatures can result in smaller primary particle sizes. tandfonline.com The synthesized particles are typically amorphous, spherical, and can be non-aggregated. researchgate.net

Combustion synthesis is a continuous process that can produce high-purity, high-surface-area silica nanoparticles with average diameters ranging from approximately 9 to 68 nanometers. researchgate.net

Table 6: Influence of Parameters on SiO₂ Nanoparticle Synthesis via Combustion

ParameterEffect on Particle SizeReference
Precursor Feed Rate Proportional to particle size researchgate.net
Hydrogen Flow Rate (Flame Temperature) Proportional to particle size (in some studies) researchgate.net
Precursor Concentration Proportional to particle size researchgate.net
Flame Temperature Inversely proportional to primary particle size (in FSP) tandfonline.com

Mechanochemical Synthesis

Mechanochemical synthesis is an environmentally benign and solvent-free method for producing this compound nanoparticles. mdpi.com This technique utilizes high-energy ball milling to induce chemical reactions and structural changes in solid-state reactants. mdpi.com The process involves the repeated fracturing and welding of particles, which generates highly reactive surfaces with active centers, facilitating chemical transformations. sibran.ru

This method is recognized for its rapidity and potential for large-scale production. mdpi.com For instance, reactions that might take hours in conventional synthesis can be achieved in minutes using a planetary ball mill. mdpi.com Mechanochemical synthesis is versatile, allowing for the creation of not only pure this compound nanoparticles but also complex composite materials. mdpi.comsibran.ru Researchers have successfully synthesized nanocomposites of this compound with antibiotics, demonstrating enhanced antibacterial activity compared to the original antibiotic. mdpi.com

Furthermore, this technique can be employed to support nanoalloys, such as silver-gold (AgAu), on the surface of amorphous this compound. frontiersin.orgnih.gov The process can be carried out through either a one-pot co-reduction or a galvanic replacement reaction strategy, yielding well-distributed bimetallic nanoparticles on the silica support. frontiersin.orgnih.gov The mechanical forces in the ball mill facilitate the reduction of metal salt precursors and their stabilization on the silica surface without the need for additional capping agents. frontiersin.orgnih.gov

The interaction between this compound and organic molecules during mechanochemical activation has also been a subject of study. It has been shown that organic acids can bind to the surface of amorphous this compound through adsorbed water molecules, a process driven by the formation of strong hydrogen bonds with the silica's surface centers. sibran.ru

Template Removal Techniques for Mesoporous Silica

The synthesis of mesoporous silica, a form of this compound with highly ordered pores, requires the use of a template or structure-directing agent (SDA) around which the silica framework is formed. nstproceeding.com The removal of this template is a critical final step to create the desired porous structure. researchgate.netrsc.org The choice of template removal technique significantly influences the final properties of the mesoporous silica, including its porosity, surface chemistry, and structural integrity. researchgate.netrsc.org

Several methods have been developed for template removal, each with its own set of advantages and disadvantages. These can be broadly categorized into physical and chemical methods. acs.orgacs.org

Calcination: This is the most conventional method, involving heating the as-synthesized material in air to a high temperature (typically around 550 °C) to burn off the organic template. acs.orgacs.org While effective in completely removing the template, calcination can lead to several undesirable effects. acs.orgresearchgate.net These include the shrinkage of the silica framework, a reduction in the number of surface silanol (B1196071) groups due to condensation at high temperatures, and the potential collapse of the ordered pore structure. rsc.orgacs.orgresearchgate.net Variations of this method, such as rapid calcination and microwave-assisted calcination, have been developed to mitigate some of these issues by reducing the treatment time. rsc.org

Solvent Extraction: As a milder alternative to calcination, solvent extraction involves washing the as-synthesized material with a solvent to remove the template. rsc.org This method is advantageous as it can preserve a larger number of silanol groups and maintain the structural integrity of the pores without significant shrinkage. rsc.org Common solvents used include ethanol (B145695) and methanol (B129727), sometimes with the addition of an acid like hydrochloric acid. iau.irrsc.org The efficiency of extraction can vary depending on the solvent used, with some studies indicating methanol has a higher extraction efficiency. researchgate.net This technique is particularly suitable for organically-modified mesoporous silicas, as it allows for template removal without decomposing the functional organic groups. rsc.org

Chemical and Photochemical Methods: Other techniques involve the chemical degradation of the template. This can be achieved using oxidizing agents like hydrogen peroxide or ozone. researchgate.net A combination of UV irradiation and dilute hydrogen peroxide has been shown to completely remove the template at room temperature. researchgate.net Another advanced approach is photocatalytic template removal, where a photocatalyst such as titanium dioxide (TiO₂) is incorporated into the material. nih.gov Upon exposure to UV light, the photocatalyst generates reactive species that degrade the organic template in a process sometimes referred to as "cold combustion". nih.gov The time required for complete template removal can be tuned by adjusting the concentration of the photocatalyst. nih.gov

A novel and environmentally friendly approach involves the use of CO₂/N₂ switchable templates. rsc.org In this method, a surfactant like N,N-dimethyldodecylamine is used, which can be transformed into its active templating form by bubbling CO₂. rsc.org After the synthesis of the mesoporous silica, the template can be easily removed by bubbling nitrogen gas (N₂) at a moderate temperature and washing with water and acetone, allowing for the recovery of the surfactant. rsc.org

Table 1: Comparison of Template Removal Techniques for Mesoporous Silica

Technique Description Advantages Disadvantages
Calcination High-temperature heating in air to burn off the template. acs.orgacs.org Simple, effective for complete template removal. rsc.orgacs.org Structural shrinkage, loss of silanol groups, potential pore collapse. rsc.orgacs.orgresearchgate.net
Solvent Extraction Washing with a solvent (e.g., ethanol, methanol) to remove the template. rsc.org Preserves silanol groups and pore structure, suitable for functionalized silica. rsc.org Can be less effective in complete template removal, requires large solvent volumes. researchgate.netrsc.org
Chemical Oxidation Use of oxidizing agents like H₂O₂ or ozone. researchgate.net Can be performed at lower temperatures. May require specific handling of hazardous chemicals.
Photocatalytic Degradation UV irradiation with a photocatalyst (e.g., TiO₂) to degrade the template. nih.gov Low-temperature, environmentally friendly. nih.gov Requires a photocatalyst and UV light source. nih.gov
CO₂/N₂ Switchable Templates Use of a template that can be removed by switching gases. rsc.org Environmentally friendly, allows for template recovery. rsc.org A newer technique, may not be applicable to all systems.

Structural and Morphological Research of Silicon Dioxide Materials

Crystallography of Silicon Dioxide Polymorphs

Crystalline this compound exists in several different forms, or polymorphs, each with a unique crystal structure. arizona.eduosha.gov These polymorphs are generally stable under specific temperature and pressure conditions. The fundamental building block in the majority of these structures is the SiO4 tetrahedron, where a central silicon atom is covalently bonded to four oxygen atoms. wikipedia.org The various crystalline forms arise from the different ways these tetrahedra are linked together to form a three-dimensional network.

Among the most common and well-studied polymorphs of this compound are quartz, cristobalite, and tridymite. arizona.eduosha.gov These are typically found at atmospheric pressure but are stable at different temperature ranges.

Quartz is the most common polymorph of silica (B1680970) found on the Earth's surface and is stable at ambient temperatures and pressures. wikipedia.org It has a trigonal crystal structure. At 573°C, α-quartz undergoes a rapid and reversible transformation to β-quartz, which is accompanied by a significant change in volume. wikipedia.org

Cristobalite is a high-temperature polymorph, generally stable between 1470°C and its melting point of 1705°C. geoscienceworld.org However, it can exist in a metastable state at lower temperatures. geoscienceworld.orgwikipedia.org Cristobalite has a cubic crystal structure in its high-temperature β-form and a tetragonal structure in its low-temperature α-form. geoscienceworld.org The transition between the α and β forms occurs between 180°C and 270°C. geoscienceworld.org

Tridymite is another high-temperature polymorph, often found in silica-rich volcanic rocks. wikipedia.org It has a hexagonal crystal structure. The arrangement of SiO4 tetrahedra in tridymite and cristobalite can be described in terms of stacking layers; tridymite has a two-layer repeat (ABAB), while cristobalite has a three-layer repeat (ABCABC). researchgate.net

The unit cells of these polymorphs contain a different number of silicon and oxygen atoms, reflecting their distinct crystal structures. For instance, the unit cell of quartz contains three silicon and six oxygen atoms (Si3O6), while a cristobalite unit cell has four silicon and eight oxygen atoms (Si4O8). arizona.edu

Table 1: Crystallographic Data for Common this compound Polymorphs

Polymorph Crystal System Stability Range (at atmospheric pressure)
α-Quartz Trigonal Up to 573°C
β-Quartz Hexagonal 573°C to 870°C
Tridymite Hexagonal 870°C to 1470°C

Under high-pressure conditions, this compound transforms into denser polymorphs. These transformations are of significant interest in geoscience as they provide insights into the conditions within the Earth's interior. anl.gov Some of the notable high-pressure phases include:

Coesite: This polymorph is formed at pressures around 3 GPa. researchgate.net Metastable occurrences have been found in impact structures and certain metamorphic rocks. wikipedia.org

Stishovite: Formed at even higher pressures (around 10 GPa), stishovite has a rutile-type structure where each silicon atom is coordinated to six oxygen atoms, in contrast to the four-fold coordination in lower-pressure polymorphs. wikipedia.orgresearchgate.net This results in a significantly higher density of 4.287 g/cm³, compared to 2.648 g/cm³ for α-quartz. wikipedia.org

Seifertite: With an α-PbO2 type structure, seifertite is stable at pressures around 105 GPa. researchgate.net

Pyrite-type SiO2: This is an even denser form of silica, stable above 268 GPa and 1800 K. nih.gov In this structure, the silicon coordination number increases from 6 to 6+2, leading to a significant density increase. nih.gov

The high-pressure behavior of silica can be influenced by the starting material, with different polymorphs or amorphous silica leading to different transformation pathways. anl.govresearchgate.net For example, a common sequence of high-pressure, high-temperature transformations from amorphous or α-quartz starting material is: d-NiAs ⇒ rutile ⇒ CaCl2 ⇒ α-PbO2 ⇒ pyrite (B73398) types. researchgate.net

Table 2: High-Pressure Polymorphs of this compound and Their Formation Pressures

Polymorph Typical Formation Pressure
Coesite ~3 GPa
Stishovite ~10 GPa
CaCl2-type ~50 GPa
Seifertite (α-PbO2 type) ~105 GPa

Amorphous this compound (a-SiO2) Research

Amorphous this compound, or silica glass, lacks the long-range periodic order of its crystalline counterparts. Its structure is a subject of ongoing research due to its widespread use in optics, electronics, and other technologies.

The structure of amorphous this compound is often described by the Random Network Theory . This theory posits that a-SiO2 consists of a continuous random network of SiO4 tetrahedra. These tetrahedra share corners, similar to crystalline forms, but the Si-O-Si bond angles and dihedral angles are variable, leading to a disordered structure. This lack of long-range order results in a broad peak in X-ray diffraction patterns, typically observed around 2θ = 21-23°. ekb.eg The morphology of amorphous silica is often characterized by irregular shapes and sizes. ekb.egekb.eg

The disordered nature of amorphous silica gives rise to various point defects. These defects can significantly influence the material's optical and electronic properties. Common defects include:

Oxygen-deficiency centers: These include the E' center (a silicon atom bonded to only three oxygen atoms with an unpaired electron) and the oxygen vacancy (a Si-Si bond).

Oxygen-excess centers: Examples are the non-bridging oxygen hole center (a silicon atom bonded to an oxygen atom with an unpaired electron) and the peroxy radical (Si-O-O•).

Impurity-related defects: Foreign atoms, such as hydrogen, can also be incorporated into the network, forming defects like hydroxyl groups (Si-OH).

The concentration and type of these defects can be influenced by the synthesis method and subsequent treatments like annealing.

The defects in amorphous this compound can act as charge-trapping sites, which are crucial in understanding photoinduced effects. When a-SiO2 is exposed to ultraviolet or higher energy radiation, electron-hole pairs are generated. These charge carriers can be trapped at defect sites, leading to changes in the material's optical absorption and other electronic properties. This phenomenon is of particular interest in the fields of fiber optics and semiconductor devices.

The electrical conductivity of amorphous silica can be influenced by factors such as the ashing temperature during its production from biological sources. ekb.eg Higher ashing temperatures can lead to higher electrical conductance and conductivity. ekb.eg The band gap energy of annealed amorphous SiO2 has been observed to decrease with increasing annealing temperature, which is attributed to the elimination of defects. ekb.eg

Nanostructured this compound

Nanostructured this compound (SiO2) materials are a class of materials intentionally manufactured with dimensions in the nanoscale (typically 1-100 nm). nih.govmsu.edu These materials have garnered significant attention due to their unique physicochemical properties, which differ from their bulk counterparts. nih.gov The synthesis of nanostructured SiO2 can be achieved through various methods, including both bottom-up approaches like the sol-gel process and top-down methods. dovepress.com The ability to control the size, shape, and porosity of these nanostructures allows for the tailoring of their properties for specific applications. nih.gov Researchers have developed numerous techniques to produce nanostructured silica from synthetic chemical precursors as well as from biogenic and mineral ore resources. nih.gov These materials are notable for their high surface area, biocompatibility, and chemical adaptability, making them a versatile platform in various scientific fields. mdpi.comnih.gov

The morphology of this compound nanoparticles can be precisely controlled during synthesis, leading to various shapes such as spherical, elongated, and rod-like structures. nih.gov The synthesis of nearly all silica materials relies on the self-assembly of inorganic precursors with organic structure-directing agents under specific pH conditions. nih.gov Careful control over synthesis parameters—including the choice of silica precursors, surfactants, solvents, and reaction temperature—enables the generation of nanoparticles with distinct morphologies and characteristics. nih.gov

Spherical Nanoparticles : Spherical silica nanoparticles are the most commonly synthesized morphology. The Stöber method, developed in 1968, is a well-established sol-gel approach for producing monodisperse spherical silica particles by the hydrolysis and condensation of silanes in an alcohol solution with a base catalyst. dovepress.comdergipark.org.tr The size of these spherical particles can be tuned from approximately 5 to 2,000 nm. dovepress.com For instance, using different alkoxysilanes like tetra-ethyl-ortho-silicate (TEOS) can produce mesoporous silica nanospheres with diameters ranging from 20 to 80 nm due to varying hydrolysis rates. nih.gov Studies have demonstrated that by controlling the concentration of TEOS, uniform, round-shaped spherical nanoparticles with smooth surfaces and sizes from 95 nm to 280 nm can be achieved. dergipark.org.tr

Elongated and Rod-like Nanoparticles : Non-spherical morphologies such as elongated particles and nanorods are of interest due to their unique properties. The synthesis of these shapes often involves modifications to the standard sol-gel methods, such as using specific surfactants or templates. Research has explored various morphologies for different applications, including rod-like and nanowire structures. researchgate.net The development of these anisotropic nanoparticles is a key area of research, as their shape can significantly influence their physical and chemical behavior.

Morphology Typical Synthesis Method Key Characteristics Typical Dimensions
Spherical Stöber method (sol-gel) dovepress.comdergipark.org.trMonodisperse, uniform size, smooth surface. dergipark.org.tr5 nm - 2000 nm diameter. dovepress.com
Elongated/Rods Modified sol-gel, template-assisted synthesis. researchgate.netAnisotropic shape, high aspect ratio.Varies with synthesis conditions.

One-dimensional (1D) nanostructures of this compound, such as nanowires and nanofibers, have been the subject of extensive research due to their unique properties and potential applications in fields like optics and materials reinforcement. scirp.orgoptica.org These structures can be fabricated through several routes, including drawing, template synthesis, and electrospinning. optica.org

Synthesis Techniques :

Drawing : A two-step flame-heated drawing process can produce long, uniform silica nanowires with diameters ranging from 50 to 1100 nm and lengths of several millimeters. optica.org This method is noted for creating nanofibers with exceptional diameter uniformity and surface smoothness. fiberoptics4sale.com

Electrospinning : This technique, often combined with a sol-gel method, is widely used to generate randomly oriented silica nanofibers. optica.org The process involves preparing a gel, spinning it under a high-voltage electric field, and then annealing it to form the final ceramic fibers. optica.orgetnano.com

Hydrothermal Growth : This method uses reduction and oxidation reactions at lower temperatures to produce 1D nanostructures. nih.gov Water-assisted synthesis has been used to grow silica nanowires that are several microns long with diameters from tens to hundreds of nanometers. nih.gov

Laser Ablation : Direct ablation of silica glass with a femtosecond laser can generate densely populated, randomly oriented silica nanofibers with diameters from tens to hundreds of nanometers and lengths up to 10 mm. optica.org

Properties and Characterization : Silica nanowires and nanofibers are characterized by their high aspect ratio and mechanical strength. optica.org They can be fabricated as amorphous structures or can be decorated with silica nanocrystals. nih.gov Their one-dimensional nature makes them suitable for applications such as optical waveguides and sensors. optica.org

Mesoporous silica nanoparticles (MSNs) are a class of nanostructured materials characterized by a highly ordered porous structure with tunable pore sizes (typically 2-50 nm). mdpi.comnih.gov The synthesis of these materials was first reported in the early 1990s, involving a sol-gel reaction between a silica precursor and a surfactant, which acts as a structure-directing agent (SDA). nih.gov This approach allows for the creation of materials with high surface areas (>700 m²/g) and large pore volumes (>1 cm³/g). frontiersin.org

Types of Mesoporous Silica :

MCM-41 : A member of the Mobil Composition of Matter (MCM) family, MCM-41 was first reported in 1997. nih.gov It is synthesized using a cationic surfactant like cetyltrimethylammonium bromide (CTAB) as the template and is characterized by a hexagonal arrangement of uniform mesopores. nih.govdovepress.com

SBA-15 : Santa Barbara Amorphous-15 (SBA-15) was first synthesized in 1998 using a triblock copolymer (P123) as the SDA in a highly acidic medium. nih.gov Compared to MCM-41, SBA-15 features larger pores and thicker, more robust walls. nih.gov

Hierarchically Porous Silicas : These materials possess a multi-level pore structure, often combining micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm). researchgate.netacs.org This hierarchical structure is achieved using multiple templating agents, such as using polystyrene spheres to create macropores and surfactants to form mesopores within the macropore walls. researchgate.netacs.orgresearchgate.net Such structures facilitate the diffusion of molecules, making them useful for catalysis. acs.org For example, hierarchically ordered porous silica can consist of ordered macrospheres (200-800 nm) with interconnecting windows (70-130 nm), where the walls of the macrospheres contain mesopores (3-8 nm). acs.org

The synthesis conditions, including temperature and the concentration of templates like CTAB, play a crucial role in determining the final pore structure. mdpi.com

Material Type Template Example Typical Pore Size Typical Surface Area Structural Features
MCM-41 CTAB (cationic surfactant) nih.gov2-4 nm>700 m²/g frontiersin.orgHexagonal array of mesopores, thinner walls. nih.gov
SBA-15 Pluronic P123 (triblock copolymer) nih.gov5-15 nm600-1000 m²/gHexagonal array, larger pores, thicker walls. nih.gov
Hierarchical Porous Silica Dual templates (e.g., Polystyrene spheres & Pluronic F127) acs.orgMulti-level (micro, meso, macro) acs.org277-469 m²/g researchgate.netInterconnected pores of different size scales. acs.org

Core-shell nanoparticles are composite materials where a core of one material is coated with a shell of another. nanorh.com The SiO2@Fe3O4 structure, consisting of a magnetite (Fe3O4) core and a silica (SiO2) shell, is a prominent example that combines the properties of both components. nanorh.commums.ac.ir The Fe3O4 core provides superparamagnetic properties, while the silica shell offers chemical stability, mechanical strength, and a surface that can be easily functionalized. nanorh.com

The synthesis typically involves two main steps: first, the preparation of Fe3O4 nanoparticles, often through a co-precipitation or solvothermal method, followed by coating them with a silica layer. mums.ac.irresearchgate.net The silica shell is commonly applied using a sol-gel approach, such as a modified Stöber method, where the hydrolysis and condensation of a silica precursor like TEOS occur on the surface of the magnetite cores. mums.ac.irmdpi.com

Characterization of these nanoparticles confirms the presence of a crystalline magnetite core and an amorphous silica shell. mums.ac.ir The thickness of the silica shell can be controlled; for instance, research has reported shell thicknesses of approximately 5 nm. mums.ac.ir In other studies, dual-layered shells have been created with a dense inner layer (~15-28 nm) and a porous outer layer (~24-44 nm). nih.gov The resulting Fe3O4@SiO2 nanoparticles exhibit superparamagnetic behavior at room temperature, making them suitable for various biomedical applications. nanorh.commums.ac.ir The silica coating can reduce the saturation magnetization of the nanoparticles due to the presence of a magnetically dead layer on the core's surface. ijcce.ac.ir

Component Material Primary Function Typical Size
Core Magnetite (Fe3O4)Superparamagnetism, magnetic response. nanorh.com~4 nm rsc.org
Shell This compound (SiO2)Stability, biocompatibility, surface for functionalization. nanorh.commdpi.com~5-45 nm thickness. mums.ac.irnih.gov
Composite Fe3O4@SiO2Combines magnetic and surface properties. nih.gov~30-100 nm overall diameter. nanorh.comrsc.org

Silica aerogels are a unique class of highly porous, lightweight solid materials known for their exceptional properties. mdpi.comresearchgate.net Often described as "solid smoke," they can consist of more than 96% air by volume, making them one of the lightest solid materials ever developed. sphinxsai.comnih.gov Their structure is a three-dimensional network of interconnected silica particles on the nanometer scale. researchgate.netpixel-online.net

The synthesis of silica aerogels typically involves a sol-gel process followed by a specialized drying technique. mdpi.com In the sol-gel step, a silica precursor, such as an alkoxysilane, undergoes hydrolysis and condensation to form a gel. pixel-online.net This gel consists of a solid silica network filled with a solvent. sphinxsai.com To create the aerogel, this solvent must be removed without causing the delicate porous structure to collapse. This is most effectively achieved through supercritical drying, often using carbon dioxide, which avoids the capillary stresses that would occur during conventional evaporation. mdpi.com

The resulting material exhibits a remarkable combination of properties, including very low density, high porosity, large specific surface area, and extremely low thermal conductivity. mdpi.compixel-online.netfrontiersin.org These characteristics make silica aerogels excellent thermal insulators. researchgate.net However, native silica aerogels can be fragile; to improve their mechanical strength, they are often reinforced with polymers or fiber networks. researchgate.netmdpi.com

Property Typical Value Reference
Density 0.003 – 0.5 g/cm³ researchgate.netpixel-online.net
Porosity 80% – 99.8% researchgate.netpixel-online.net
Specific Surface Area 500 – 1500 m²/g pixel-online.net
Thermal Conductivity As low as 0.005 - 0.02 W/m·K nih.govpixel-online.net

Thin Films of this compound

This compound thin films are widely utilized in semiconductor technology and optics as insulators, passivation layers, and dielectric materials. scispace.comnjit.edu These films can be deposited using various techniques, with Chemical Vapor Deposition (CVD) being one of the most common methods. njit.edu The properties of the resulting SiO2 film are highly dependent on the deposition method and the specific process parameters used.

Deposition Methods :

Plasma-Enhanced Chemical Vapor Deposition (PECVD) : This method uses a plasma to enhance the chemical reaction rates of the precursor gases, allowing for deposition at lower temperatures (e.g., 250-300 °C). scispace.comresearchgate.net Precursors like silane (B1218182) (SiH4) and nitrous oxide (N2O) or oxygen (O2) are commonly used. scispace.comresearchgate.net PECVD allows for the growth of films with good uniformity, controlled stress, and a high deposition rate. scispace.comresearchgate.net

Low-Pressure Chemical Vapor Deposition (LPCVD) : LPCVD processes occur at sub-atmospheric pressures and typically higher temperatures (600-800 °C) than PECVD. njit.edu Precursors such as ditertiarybutylsilane (DTBS) and oxygen can be used. njit.edunjit.edu This method can produce uniform films, and the growth rate often follows an Arrhenius behavior with temperature. njit.edu

Film Properties and Characterization : The quality of a SiO2 thin film is often assessed by its refractive index. A value close to that of thermally grown SiO2 (~1.46) indicates a high-quality, dense film. njit.edu A higher refractive index suggests a silicon-rich film, while a lower value can indicate a porous, low-density film. njit.edu Process parameters such as RF power, chamber pressure, and the ratio of precursor gas flows significantly affect the film's properties. scispace.com For example, the refractive index is primarily determined by the N2O/SiH4 flow ratio in PECVD. scispace.com The stress within the film, which can be either compressive or tensile, can also be controlled by adjusting deposition conditions. researchgate.netnjit.edu

Deposition Method Typical Precursors Deposition Temperature Key Film Properties
PECVD SiH4, N2O, O2 scispace.comresearchgate.net250 - 350 °C researchgate.netGood uniformity, controllable stress, high deposition rate. scispace.comresearchgate.net
LPCVD Ditertiarybutylsilane (DTBS), O2 njit.edunjit.edu600 - 800 °C njit.eduHigh uniformity, properties depend strongly on temperature and gas flow. njit.edu

Interface Studies: Silicon/Silicon Dioxide Interfaces

The silicon/silicon dioxide (Si/SiO₂) interface is a critical component in a vast array of semiconductor devices. Its properties are fundamental to the performance and reliability of technologies such as Metal-Oxide-Semiconductor (MOS) transistors, memory devices, and photovoltaic cells. mdpi.com The interface is not an abrupt transition from crystalline silicon to amorphous this compound but rather a complex region with unique structural and electronic characteristics. mdpi.com Understanding and controlling the features of this interface, from its microstructure to the presence of defects and stress, are paramount for advancing semiconductor technology.

Microstructure Characterization of Si/SiO₂ Interfaces

The microstructure of the Si/SiO₂ interface is typically characterized by a transition layer between the crystalline silicon (c-Si) substrate and the amorphous this compound (a-SiO₂) layer. mdpi.com This interfacial region is not perfectly flat and contains structural features that influence device performance.

High-resolution transmission electron microscopy (HRTEM) is a powerful technique for directly observing the cross-section of the Si/SiO₂ interface. aip.orgsc.edu These studies reveal the topography of the interface, including atomic-level steps and protrusions. For instance, observations have shown that the roughness can vary depending on the processing methods used to create the oxide layer. aip.org Thermally grown oxides, for example, can exhibit interface roughness on the order of 1 nm, which can be influenced by subsequent annealing steps. aip.orgsc.edu

X-ray reflectivity (XRR) and crystal truncation rod (CTR) X-ray scattering are other non-destructive techniques used to probe the buried Si/SiO₂ interface. cambridge.org These methods provide information about the electron density profile across the interface, allowing for the determination of interface roughness and the thickness and density of the transition layer. mdpi.com For example, X-ray reflectance studies have identified a transition layer with a thickness of approximately 7 Å and a density between that of silicon and bulk this compound. mdpi.com

Atomic force microscopy (AFM) can be employed to characterize the morphology of the silicon surface after the oxide layer has been selectively removed. sc.edu This technique provides a three-dimensional real-space image of the interfacial topography, offering insights into the roughness that can be correlated with electrical properties. sc.edu

The table below summarizes findings from various microstructural characterization techniques.

Characterization TechniqueKey FindingsTypical Roughness/Layer Thickness
High-Resolution Transmission Electron Microscopy (HRTEM) Direct visualization of interface topography, including atomic steps and protrusions. aip.orgarxiv.org~0.33 to 1 nm interface roughness observed. sc.edu
X-ray Reflectivity (XRR) Provides electron density profile, revealing interface roughness and transition layer thickness/density. mdpi.com~7 Å thick transition layer identified. mdpi.com
Crystal Truncation Rod (CTR) X-ray Scattering Nondestructive method to obtain information on the termination of the bulk silicon. cambridge.orgEnables comparison of roughness from different cleaning methods. cambridge.org
Atomic Force Microscopy (AFM) 3D real-space imaging of the interface after oxide removal. sc.eduCorrelates physical roughness with processing conditions. aip.org

Transition Layer Analysis (Suboxide, Oxygen Vacancies, Pb Defects)

The transition layer at the Si/SiO₂ interface is not stoichiometrically perfect SiO₂ but contains a variety of defects and intermediate oxidation states of silicon, collectively known as suboxides (SiOₓ, where x < 2). mdpi.comqst.go.jp These defects significantly impact the electrical properties of the interface.

Suboxides: The presence of suboxide species, such as Si⁺¹, Si⁺², and Si⁺³, represents silicon atoms bonded to fewer than four oxygen atoms. The distribution and concentration of these suboxides are dependent on the oxidation process and subsequent thermal treatments. researchgate.net The existence of this suboxide layer contributes to the gradual change in chemical and physical properties from the silicon substrate to the bulk oxide. qst.go.jp

Oxygen Vacancies: Oxygen vacancies (VO) are point defects within the this compound layer, particularly near the interface. mdpi.com The formation energy of an oxygen vacancy at the Si/SiO₂ interface is significantly lower than in the bulk SiO₂, making the interface more susceptible to their creation. mdpi.com These vacancies can act as charge traps, affecting the electrical stability of the device.

Pb Defects: Pb centers are paramount intrinsic defects at the Si/SiO₂ interface and are essentially silicon dangling bonds (a silicon atom with an unpaired electron) located at the interface. researchgate.netarxiv.org There are different types of Pb centers depending on the crystallographic orientation of the silicon substrate. For the (100) interface, the primary defects are Pb0 and Pb1 centers. arxiv.org These defects are electrically active, acting as recombination centers and interface traps that can degrade device performance. The density of Pb centers can be reduced through passivation, typically with hydrogen, which forms Si-H bonds. arxiv.org However, these passivated bonds can be broken by processes like irradiation, leading to the depassivation of the defects. frontiersin.org

The table below details the key characteristics of these transition layer components.

Defect/ComponentDescriptionImpact on Interface Properties
Suboxides (SiOₓ) Intermediate oxidation states of silicon (e.g., Si⁺¹, Si⁺², Si⁺³). researchgate.netContribute to the gradual transition from Si to SiO₂; can influence local strain and electronic structure. qst.go.jp
Oxygen Vacancies (VO) Missing oxygen atoms in the SiO₂ network, especially near the interface. mdpi.comAct as charge trapping sites, affecting device stability and reliability. mdpi.com
Pb Defects Silicon dangling bonds at the interface (e.g., Pb0, Pb1 on (100) Si). researchgate.netarxiv.orgAct as interface traps and recombination centers, degrading carrier mobility and increasing interface state density. researchgate.net

Interface Roughness and its Impact

Interface roughness refers to the microscopic-scale deviations from a perfectly flat and abrupt interface between the silicon substrate and the this compound layer. cambridge.org This roughness is a critical parameter as it directly influences the electrical properties of semiconductor devices, particularly as device dimensions continue to shrink. cambridge.orgaip.org

The degree of interface roughness can be influenced by various factors during the fabrication process, including wafer cleaning procedures and oxidation conditions. aip.orgcambridge.org For instance, the use of hydrofluoric acid (HF) in cleaning can result in a smoother interface for the native oxide. cambridge.org Similarly, an intermediate annealing step during oxidation can significantly improve the quality and uniformity of the interface. aip.org

Furthermore, interface roughness can lead to non-uniformities in the oxide thickness, which can affect the local electric field and tunneling currents. aip.org In some cases, a correlation has been observed between non-uniform interfaces and undesirable electrical characteristics. aip.org Quantum oscillations in Fowler-Nordheim tunneling currents have also been used as a sensitive probe for interface microroughness. aip.org

The table below summarizes the relationship between interface roughness and its consequences.

Aspect of Interface RoughnessInfluence and Impact
Origin Influenced by wafer cleaning, oxidation conditions, and annealing processes. aip.orgcambridge.org
Impact on Carrier Transport Causes surface roughness scattering, leading to reduced carrier mobility. researchgate.net
Electrical Consequences Can lead to non-uniform oxide thickness, affecting local electric fields and tunneling currents. aip.orgaip.org
Device Performance Degrades transistor drive current and overall device performance, especially in scaled devices. cambridge.orgresearchgate.net

Strain and Stress Effects at Si/SiO₂ Interfaces

Significant strain and stress are inherent to the Si/SiO₂ interface, primarily arising from the mismatch in the thermal expansion coefficients between silicon and this compound during the high-temperature oxidation process. aip.org As the structure cools down, the different rates of contraction induce stress. Additionally, the ~125% volume expansion that occurs when silicon is converted to this compound contributes to intrinsic stress.

This stress is not uniform and is localized near the interface. atlas.jp It can have several effects on the interface properties. The strain can distort the Si crystal lattice near the interface and can influence the bond angles and lengths in the SiO₂ network. aip.org These structural modifications can, in turn, affect the formation and properties of interface defects. atlas.jp For example, stress at the interface can generate silicon suboxide components and weaken Si-O bonds. atlas.jp

The level of stress can be influenced by the oxidation conditions, such as temperature and cooling rate, as well as the thickness of the oxide film. journalofscience.org Studies have shown that stress can impact the depassivation of Pb defects, with certain strain levels accelerating the reaction rate. frontiersin.org Conversely, controlling the strain can be a method to engineer the properties of the interface. For instance, strain-induced crystallization has been used to form continuous, crystalline silicon nanolayers. aip.org

The table below outlines the sources and effects of strain and stress at the Si/SiO₂ interface.

Aspect of Strain and StressDetails and Consequences
Origin Mismatch in thermal expansion coefficients between Si and SiO₂; volume expansion during oxidation. aip.org
Structural Effects Distortion of the Si crystal lattice near the interface; modification of SiO₂ bond angles and lengths. aip.org
Influence on Defects Can generate suboxides and weaken Si-O bonds; affects the depassivation rate of Pb defects. frontiersin.orgatlas.jp
Dependence on Processing Affected by oxidation temperature, cooling rate, and oxide thickness. journalofscience.org
Engineering Potential Can be utilized for processes like strain-induced self-organization of nanostructures. aip.org

Recombination Processes at Si/SiO₂ Interfaces

The Si/SiO₂ interface can act as a site for the recombination of electron-hole pairs, a process that is generally detrimental to the performance of many semiconductor devices, especially solar cells and bipolar transistors. koreascience.kr This surface recombination is primarily mediated by the electronic defect states present within the bandgap at the interface, such as the Pb centers. aip.org

The rate of surface recombination is described by the Shockley-Read-Hall (SRH) model, which depends on the density of interface traps (Dit), their energy level within the bandgap, and their capture cross-sections for electrons (σn) and holes (σp). researchgate.net The capture cross-section represents the probability of a carrier being "captured" by a defect state.

Research has shown that for high-quality thermally grown Si/SiO₂ interfaces, the recombination is often dominated by centers that have a significantly different capture cross-section for electrons and holes. aip.org For example, one study found that the electron capture cross-section was about 100 times greater than the hole capture cross-section. aip.org

The surface recombination rate is also a function of the surface concentrations of electrons and holes, and thus is influenced by factors like illumination level and applied voltage. koreascience.kraip.org The passivation of interface defects, for instance through hydrogenation, is a crucial step in reducing surface recombination and improving device performance. researchgate.net However, the stability of this passivation can be affected by factors like temperature. researchgate.net

The table below summarizes the key aspects of recombination at the Si/SiO₂ interface.

Aspect of RecombinationDescription and Impact
Mechanism Mediated by interface defect states (e.g., Pb centers) acting as recombination centers. aip.org
Governing Model Described by the Shockley-Read-Hall (SRH) model, dependent on Dit, σn, and σp. researchgate.net
Capture Cross-Sections Often asymmetric for electrons and holes, influencing the conditions for maximum recombination. aip.org
Influencing Factors Surface concentrations of electrons and holes, temperature, and the passivation of interface defects. aip.orgresearchgate.net
Impact on Devices Reduces carrier lifetime and degrades the performance of devices like solar cells. koreascience.kr

Advanced Characterization Techniques in Silicon Dioxide Research

Spectroscopic Methods

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a non-destructive window into the properties of materials at the atomic and molecular levels. Each technique provides a unique perspective, and often, a combination of methods is necessary for a comprehensive analysis.

FTIR spectroscopy is a powerful technique for identifying functional groups and characterizing the bonding environment within a material. In the study of silicon dioxide, FTIR is primarily used to probe the vibrational modes of the Si-O-Si network. The resulting spectrum displays characteristic absorption bands that correspond to specific bond vibrations, such as stretching and bending.

The most prominent features in the FTIR spectrum of SiO2 are the asymmetric stretching vibration of the Si-O-Si bond, typically observed in the range of 1000-1300 cm⁻¹, and the symmetric stretching vibration around 800 cm⁻¹. researchgate.netmatec-conferences.org Another significant peak, located at approximately 450-470 cm⁻¹, is attributed to the rocking motion of the oxygen atoms. acs.org The presence of hydroxyl groups (Si-OH), often found on the surface of silica (B1680970) or within its structure, gives rise to a broad absorption band in the 3000-3700 cm⁻¹ region. researchgate.net

Research has shown that the precise position and shape of these peaks can be sensitive to the structural characteristics of the SiO2, such as film density, stoichiometry, and the presence of strain. For instance, shifts in the main Si-O-Si asymmetric stretching peak can indicate relaxation of the film structure. aip.org

Table 1: Characteristic FTIR Absorption Bands in this compound

Wavenumber (cm⁻¹) Vibrational Mode Reference
~3000-3700 O-H stretching (silanol groups) researchgate.net
~1000-1300 Si-O-Si asymmetric stretching researchgate.netmatec-conferences.org
~950 Si-OH bending matec-conferences.org
~800 Si-O-Si symmetric stretching researchgate.net

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a material, providing information about its electronic transitions and optical band gap. For this compound, which is generally transparent in the visible region, this technique is particularly useful for characterizing nanoparticles and thin films, where quantum confinement effects and defects can influence the optical properties.

The absorption spectrum of SiO2 nanoparticles typically shows a strong absorption in the UV region, often between 200 and 300 nm. researchgate.netmdpi.com This absorption is related to the electronic transitions from the valence band to the conduction band. The optical band gap energy of SiO2 nanoparticles can be determined from the absorption spectrum and has been reported to be around 3.75 eV to 3.87 eV. nih.gov Variations in the absorption spectra and band gap can be indicative of differences in particle size, purity, and the presence of surface defects.

Table 2: UV-Vis Absorption and Optical Band Gap of this compound Nanoparticles

Wavelength Range (nm) Absorption Feature Optical Band Gap (eV) Reference
200-270 Strong absorption 3.75 nih.gov
~297 Maximum absorbance peak - researchgate.net
200-300 High absorbance region - mdpi.com

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In this compound research, XPS is instrumental in verifying the stoichiometry and purity of SiO2 films and in determining the chemical bonding states of silicon and oxygen.

The XPS spectrum of SiO2 is characterized by the Si 2p and O 1s core level peaks. For stoichiometric SiO2, the binding energy of the Si 2p peak is typically observed around 103-104 eV, which is a significant shift from the binding energy of elemental silicon (around 99-100 eV). researchgate.netaip.org The O 1s peak in SiO2 is generally found at approximately 532-533 eV. researchgate.netaip.org The relative intensities of these peaks can be used to calculate the O/Si atomic ratio, confirming the stoichiometry of the oxide. researchgate.net Furthermore, the analysis of shifts in these binding energies can provide insights into the effects of radiation or applied electric fields on the material. arxiv.org

Table 3: Typical XPS Binding Energies for this compound

Core Level Binding Energy (eV) Reference
Si 2p (in SiO2) ~103-104 researchgate.netaip.org
Si 2p (elemental Si) ~99-100 aip.org

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. It is widely used in the semiconductor industry for the precise characterization of this compound gate dielectrics. The technique measures the change in polarization of light upon reflection from a sample surface.

By fitting the experimental data to a model, the thickness of the SiO2 film can be determined with high accuracy, even for films as thin as a few nanometers. spectroscopyonline.com The refractive index of thermally grown SiO2 is well-established and is often used as a reference; for example, at a wavelength of 632.8 nm, the refractive index is approximately 1.46. ipfdd.deaip.org Spectroscopic ellipsometry can also be used to investigate the interface between the this compound film and the silicon substrate. spectroscopyonline.com

Table 4: Refractive Index of this compound at Specific Wavelengths

Wavelength (nm) Refractive Index (n) Reference
546.1 1.4655 aip.org
632.8 ~1.46 ipfdd.deaip.org

ESR, also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. In the context of this compound, ESR is highly sensitive to defects that possess a net electronic spin, such as dangling bonds at the Si/SiO2 interface or within the bulk of the oxide.

One of the most studied defects in the Si/SiO2 system is the P_b center, which is a silicon dangling bond at the interface. oregonstate.edu ESR can identify and quantify different variants of these centers, such as P_b0 and P_b1 at the (100) Si/SiO2 interface. oregonstate.edu The presence and density of these defects, as determined by ESR, have been correlated with the electronic properties of SiO2-based devices and can act as non-radiative recombination centers, affecting the material's photoluminescence properties. aip.org

Table 5: Common Defects in this compound Studied by ESR

Defect Description Location
P_b center Silicon dangling bond Si/SiO2 interface
P_b0 center Silicon dangling bond variant (100) Si/SiO2 interface
P_b1 center Silicon dangling bond variant (100) Si/SiO2 interface

Photoluminescence (PL) spectroscopy is a technique that involves the excitation of a material with light, followed by the measurement of the light emitted from the material as it returns to a lower energy state. The emitted light provides information about the electronic structure, defects, and impurities within the material.

In this compound, PL studies have revealed a variety of emission bands. For instance, a red luminescence band at approximately 1.85-1.9 eV is often attributed to non-bridging oxygen hole centers (NBOHC). arxiv.org Other emission bands, such as a blue band around 2.7 eV and a UV band at 4.4 eV, have been linked to oxygen-deficient centers (ODC). In systems containing silicon nanocrystals embedded in a SiO2 matrix, PL emission can also arise from quantum confinement effects, with the emission wavelength being dependent on the size of the nanocrystals. aps.org The intensity and peak position of these PL bands can be influenced by factors such as irradiation, annealing conditions, and the presence of impurities. aps.org

Table 6: Photoluminescence Emission Bands in this compound

Emission Energy (eV) Wavelength (nm) Associated Defect/Origin Reference
~1.85-1.9 ~650-670 Non-bridging oxygen hole center (NBOHC) arxiv.org
~2.7 ~460 Oxygen-deficient center (ODC)
~4.4 ~280 Oxygen-deficient center (ODC)

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface topography and morphology of this compound materials. It utilizes a focused beam of electrons to scan the sample's surface, generating various signals that provide information about the surface's features and composition. The primary output is a high-resolution, three-dimensional-like image.

In SiO₂ research, SEM is extensively used to analyze the size, shape, and distribution of particles and agglomerates. researchgate.netopenagrar.de For instance, studies on amorphous this compound used as a food additive (E 551) have employed SEM to visualize how nanoscale primary particles, typically in the range of 15–30 nm, form larger aggregates and agglomerates in the microscale. openagrar.deopenagrar.de These analyses are crucial for understanding the material's physical properties and its behavior in various applications, such as its function as an anti-caking agent in powdered foods. openagrar.de

SEM is often coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), a technique that allows for qualitative and quantitative elemental analysis of the sample. openagrar.deopenagrar.de By analyzing the X-rays emitted from the sample as a result of electron beam bombardment, EDX can identify and map the spatial distribution of elements like silicon and oxygen, confirming the composition of SiO₂ particles and distinguishing them from other components in a mixture. openagrar.de

Transmission Electron Microscopy (TEM) offers unparalleled spatial resolution for the internal structural analysis of materials. By passing a high-energy electron beam through an ultra-thin specimen, TEM can reveal details about crystallography, morphology, and defects at the nanoscale.

In the context of this compound, TEM is critical for examining the Si-SiO₂ interface, which is a cornerstone of modern microelectronic devices. arxiv.org High-resolution TEM images can clearly define the interfaces between silicon, this compound, and other layers, allowing for precise measurement of layer thickness and assessment of interfacial roughness. arxiv.orgosti.gov Such analysis is vital for ensuring the quality and performance of metal-oxide-semiconductor (MOS) structures. arxiv.org

Furthermore, TEM is instrumental in characterizing the microstructure of SiO₂ nanoparticles and mesoporous silica. It can visualize the ordered pore arrangement in materials synthesized via methods like evaporation-induced self-assembly. nih.gov TEM studies have shown how synthesis parameters, such as the surfactant-to-silica precursor ratio, can influence particle morphology, size, and the degree of order in the mesoporous structure. nih.gov For instance, TEM can distinguish between the irregular particle morphology of room-temperature synthesized samples and the spherical morphology of particles produced through aerosol-assisted synthesis. nih.gov

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information of surfaces at the nanoscale. universitywafer.com It operates by scanning a sharp probe, attached to a cantilever, over the sample surface. The deflection of the cantilever due to forces between the tip and the sample is monitored to create a three-dimensional surface map. universitywafer.com AFM is widely used to measure the surface roughness of SiO₂ layers deposited on silicon wafers. researchgate.net Beyond topography, conductive AFM (C-AFM) can simultaneously measure electrical properties, enabling studies on the degradation and reliability of ultra-thin SiO₂ dielectric layers. aip.org

Ultrasonic Force Microscopy (UFM) is an advanced AFM-based technique that provides information about the elastic and mechanical properties of a surface, including subsurface features. hokudai.ac.jpnii.ac.jp In UFM, the sample is vibrated at ultrasonic frequencies while being scanned by the AFM tip. hokudai.ac.jpnii.ac.jp The cantilever's response to these vibrations reveals variations in the sample's elasticity and adhesion. UFM has been successfully used to differentiate materials with different elastic moduli, such as this compound, silicon nitride, and spin-on dielectrics in integrated circuit test structures. spiedigitallibrary.org This capability allows for nanomechanical profiling and the identification of mechanical defects or non-uniformities within complex structures. spiedigitallibrary.org

TechniquePrimary Information Obtained for SiO₂Key Research Findings
AFM Surface topography, roughness, electrical properties universitywafer.comresearchgate.netaip.orgMapped surface morphology of SiO₂ films; Investigated dielectric degradation in thin layers. researchgate.netaip.org
UFM Elastic modulus, nanomechanical properties, subsurface imaging hokudai.ac.jpspiedigitallibrary.orgDifferentiated SiO₂, silicon nitride, and other dielectrics based on elasticity; Identified mechanical defects in trenches. spiedigitallibrary.org

Diffraction Methods

X-ray Diffraction (XRD) is a primary analytical technique used to determine the crystallographic structure of a material. It relies on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice planes, and the resulting diffraction pattern provides information about the atomic spacing and crystal structure.

In the study of this compound, XRD is fundamental for distinguishing between its amorphous and crystalline forms. researchgate.net Amorphous SiO₂, such as silica gel or fumed silica, produces a broad, non-distinct hump in the XRD pattern, typically centered around 22° (2θ). researchgate.net In contrast, crystalline polymorphs of SiO₂ like quartz, cristobalite, or stishovite exhibit sharp, well-defined diffraction peaks at specific angles, which act as a fingerprint for that particular phase. princeton.eduresearchgate.net

XRD is also employed to study phase transitions of SiO₂ under non-ambient conditions, such as high pressure and high temperature, which is relevant to geological and materials science research. princeton.edu For example, in-situ XRD experiments in laser-heated diamond anvil cells have been used to examine the stability of different SiO₂ phases, like the transition from stishovite to a CaCl₂-type structure, under conditions corresponding to the Earth's deep lower mantle. princeton.edu

Neutron Scattering

Neutron scattering is a powerful technique for investigating the atomic and molecular structure and dynamics of materials like this compound. In this method, a beam of neutrons is directed at a sample, and the resulting scattering pattern is analyzed to provide information about the material's properties. For this compound, neutron scattering has been instrumental in characterizing its amorphous and crystalline phases.

One key application is the generation and validation of neutron scattering cross-sections for silicon and oxygen bound in this compound. These cross-sections are crucial for various nuclear technology applications. The process involves generating data in a specific format, such as the ACE format for MCNP, using nuclear data processing systems like NJOY. Validation of this data is then performed against existing experimental results.

Neutron diffraction, a subset of neutron scattering, has been employed to study the structure of SiO2 glass. bohrium.com Time-of-flight (TOF) neutron diffraction, for instance, has been used to determine the neutron structure factor for SiO2 glass over a wide range of momentum transfers. bohrium.com Such studies have revealed that the structure of SiO2 glass can be modeled as a liquid-like arrangement of randomly packed clusters, each consisting of five SiO2 units. bohrium.com Within these clusters, a central SiO2 "molecule" is tetrahedrally surrounded by four others, with random orientation around the Si-O bond direction. bohrium.com

Furthermore, neutron backscattering has been utilized to examine lattice deformations in silicon crystals resulting from the precipitation of this compound. aip.org This technique is sensitive to minute changes in lattice parameters, revealing mean lattice contractions and fluctuations caused by SiO2 precipitates. aip.org

Research has also focused on comparing this compound total cross-section data with and without the application of Thermal Scattering Law (TSL) matrices. researchgate.net These studies are important for applications such as the design of final spent fuel storages in rock formations, where this compound is a major component. researchgate.net

Particle Sizing and Distribution Analysis

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-destructive technique widely used for determining the size distribution and average hydrodynamic size of submicron particles, such as this compound nanoparticles, suspended in a liquid. usp.orghoriba.com The utility of these nanoparticles is often dictated by their size, making DLS an essential characterization tool. horiba.com

The fundamental principle of DLS is based on the Brownian motion of particles in a suspension. usp.org When a laser beam illuminates the particles, the scattered light intensity fluctuates over time due to their random movement. usp.org Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations. usp.org DLS measures these intensity fluctuations and correlates them to the diffusion coefficients of the particles. usp.org The hydrodynamic diameter of the particles is then calculated using the Stokes-Einstein equation:

d(H) = kT / 3πηD

Where:

d(H) is the hydrodynamic diameter

k is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the medium

D is the translational diffusion coefficient

The reliability of DLS measurements can be influenced by several factors, including the type of instrument, analytical procedures, and the conditions of the solution, such as its age. indico.global It is also known that the scattering angle and the viscosity of the solution can affect the particle size readings. indico.global

DLS has been effectively used to characterize the size distribution of colloidal silica particles. researchgate.net For example, in the context of chemical mechanical polishing (CMP), DLS has been employed to investigate changes in the size of silica particles in a slurry. researchgate.net

Below is a table showcasing representative data that can be obtained from DLS analysis of this compound nanoparticles:

Sample IDMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
SiO2-NP-A50.20.15
SiO2-NP-B105.80.21
SiO2-NP-C22.50.11

This table is illustrative and does not represent data from a specific cited source.

Electrical Characterization Techniques

Admittance Spectroscopy

Admittance spectroscopy is a versatile technique used to investigate the electrical properties of materials and devices, including those incorporating this compound. This method measures the complex admittance (the reciprocal of impedance) of a sample as a function of frequency, temperature, and DC bias voltage. By analyzing the capacitance and conductance components of the admittance, it is possible to extract valuable information about charge trapping defects and other phenomena.

In the context of this compound, particularly in Metal-Oxide-Semiconductor (MOS) structures, admittance spectroscopy is a powerful tool for characterizing interface states and bulk defects. The technique can be used to determine the density, energy level, and capture cross-section of these defects. nrel.gov

For instance, in thin-film solar cells, where this compound can be used as a passivation layer, admittance spectroscopy helps in identifying and characterizing defects that can impact device performance. researchgate.net The capacitance of a solar cell varies with voltage, irradiance level, frequency, and temperature, and admittance spectroscopy allows for the detailed study of these variations. researchgate.netuhasselt.be

The analysis of admittance spectroscopy data can reveal characteristic "signatures" of different types of defects. For example, the technique can distinguish between bulk and interface states in semiconductor structures. nrel.gov

Field-Effect Measurements

Field-effect measurements are crucial for understanding the electrical properties of the interface between silicon and this compound (Si-SiO2), which is a fundamental component of many modern electronic devices. These measurements involve applying an electric field perpendicular to the interface and observing the resulting changes in the electrical characteristics of the device.

A key finding from field-effect studies is that the surface charge density at the Si-SiO2 interface is dependent not only on the surface potential but also on the surface electric field. aip.org This has important implications for the interpretation of data from electrical measurements of MOS capacitors. aip.org

Field-effect passivation is a specific application of this technique where an external electric field, often created by depositing corona charges, is used to modify the electronic properties of the Si-SiO2 interface. aip.orgresearchgate.net This can significantly alter the effective surface recombination velocity (Seff), a critical parameter in devices like solar cells. aip.orgresearchgate.net By depositing positive or negative charges, Seff can be either decreased or increased. aip.orgresearchgate.net

Experimental investigations have shown that the effective surface recombination velocity at the Si-SiO2 interface can be varied over a wide range by applying a field effect. For a 1 Ω·cm p-type silicon wafer with a 105 nm thick thermal oxide, Seff has been observed to vary between 24 cm/s and 538 cm/s. aip.orgresearchgate.net Theoretical models predict that optimal passivation is achieved with strong positive charge densities due to the asymmetry in the capture cross-sections for electrons and holes. aip.orgresearchgate.net

The following table summarizes the effect of corona charge deposition on the open-circuit voltage of a solar cell with an interdigitated rear contact, demonstrating the principle of field-effect passivation:

Charge PolarityChange in Open-Circuit Voltage (mV)
Positive+12
Negative-34

Data sourced from Glunz et al. (1999). aip.orgresearchgate.net

Time-of-Flight Technique for Charge Transport

The Time-of-Flight (ToF) technique is a direct method for studying charge transport in materials, including this compound. It is particularly useful for determining the drift mobility of charge carriers (electrons and holes). The basic principle of the ToF method involves generating a sheet of charge carriers near one electrode of a sample using a short pulse of light or an electron beam. researchgate.net A voltage is applied across the sample, causing the charge carriers to drift towards the opposite electrode. researchgate.net The resulting transient current is measured as a function of time. researchgate.net The transit time of the carriers across the sample can be determined from the shape of the transient photocurrent, and from this, the drift mobility can be calculated.

In amorphous materials like this compound, charge transport is often characterized by a "trap-and-release" mechanism, where carriers are temporarily localized in trap states within the band gap. The ToF technique can provide insights into these processes.

While direct ToF measurements on this compound are challenging due to its wide bandgap and insulating nature, the principles of the technique are relevant to understanding charge transport phenomena. For example, studies on amorphous oxide semiconductors, which share some characteristics with amorphous this compound, have utilized position-dependent ToF experiments to investigate charge dynamics. arxiv.org These studies have been able to determine drift mobilities and identify different transport mechanisms, such as multiple trap-and-release transport through band-tail states and hopping transport through deep traps. arxiv.org

A Monte Carlo simulation approach has been employed to model electron transport in this compound at high electric fields. aps.org This theoretical work complements experimental techniques by providing a detailed picture of the scattering processes that govern electron transport. aps.org

The table below presents simulated drift mobility data for an amorphous oxide semiconductor, illustrating the type of information that can be obtained from ToF measurements:

Measurement ConditionDrift Mobility (cm²/V·s)
Condition A2.5
Condition B3.1

This table is for illustrative purposes and reflects the type of data obtainable, inspired by findings in related amorphous oxide systems. arxiv.org

Dielectric Strength and Leakage Current Density Measurements

The reliability of this compound as a dielectric material in semiconductor devices is fundamentally determined by its dielectric strength and leakage current characteristics. These parameters are critical, especially as device dimensions continue to shrink.

Dielectric Strength refers to the maximum electric field a material can withstand without experiencing electrical breakdown. For thermally grown this compound, the theoretical dielectric strength is approximately 10 MV/cm. However, in practice, this value is seldom reached due to the presence of defects and variations in the film's structure. The method of film preparation significantly influences its dielectric properties. Films produced by thermal oxidation of silicon yield the highest quality insulators, whereas deposited films, which may contain contaminants like silanol (B1196071) (Si-OH) and silicon hydride (Si-H) groups, typically exhibit lower dielectric strengths.

Research on substrate breakdown for oxide thicknesses between 1 µm and 3.9 µm has measured breakdown strengths as high as 600-700 V/µm (6-7 MV/cm). A slight decrease in breakdown field strength has been observed for thicker films. Temperature also plays a role, though its effect is relatively small; one study noted a 15% reduction in breakdown field strength at 400°C compared to measurements at room temperature.

Dielectric Strength of this compound Films
SiO₂ Film TypeTypical Dielectric Strength (MV/cm)Key Influencing Factors
Thermal Oxide~10High purity; minimal defects.
Deposited Oxide (e.g., LTO)6 - 7Presence of Si-OH and Si-H contaminants.
Thick Films (1-3.9 µm)6 - 7Slight decrease in strength with increasing thickness.

Leakage Current Density is the flow of current through the dielectric material when a voltage is applied. In ultra-thin SiO₂ films, particularly those below 1.5 nm, leakage current increases dramatically due to quantum mechanical effects like direct tunneling. This phenomenon has been a major driver in the search for alternative high-κ dielectric materials to replace SiO₂ in certain applications.

The presence of atomic-scale defects, such as oxygen vacancies, within the this compound network can create localized states in the material's band gap. These defects can form a conductive path, leading to a significant increase in leakage current long before catastrophic breakdown occurs. First-principles calculations combined with transport formulas have shown that the leakage current in SiO₂ with oxygen vacancies can be orders of magnitude higher than in a defect-free film. For instance, at a 2V bias, the leakage current in a film with two oxygen vacancies was found to be 60 times greater than that in undefected SiO₂.

Impact of Defects on SiO₂ Leakage Current
Defect ConditionRelative Leakage Current (at 2V bias)Mechanism
Undefected SiO₂1x (Baseline)Governed by intrinsic material properties.
Single Oxygen Vacancy (1-V_O)~15xDefect-induced band gap states facilitate current flow.
Double Oxygen Vacancy (2-V_O)~60xIncreased density of defect states enhances conductivity.

Thermal Analysis (e.g., for characterization of silica-based nanomaterials)

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For silica-based nanomaterials, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide invaluable information about their composition, thermal stability, and structural properties.

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated. It is frequently used to assess the thermal stability of silica nanoparticles and to quantify surface functional groups. A typical TGA thermogram of bare silica nanoparticles shows an initial mass loss below 200°C, which is attributed to the removal of physically adsorbed water and the condensation of surface silanol groups. For surface-modified silica nanoparticles, additional, distinct mass loss events occur at higher temperatures, corresponding to the decomposition of the covalently bonded functional groups. This allows for the quantification of the surface coating or functionalization. TGA is considered particularly reliable for silica materials with low porosity or a high mass fraction of functional groups.

Representative TGA Findings for Silica Nanoparticles
Sample TypeTemperature Range (°C)Observed Mass Loss Event

Computational and Theoretical Modeling of Silicon Dioxide Systems

Atomistic Simulation of Silicon Dioxide Structures

Atomistic simulations are a class of computational methods that model the behavior of individual atoms to understand the macroscopic properties of materials. osti.gov These simulations are particularly useful for studying the amorphous structure of SiO₂ and the intricate bonding arrangements at interfaces, which are challenging to characterize experimentally. osti.gov By employing various techniques, researchers can generate realistic models of SiO₂ structures and investigate phenomena such as defect formation, diffusion, and mechanical response. osti.govpsu.edu

Molecular Dynamics (MD) simulations are a powerful technique for studying the time evolution of atomic systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the structural and dynamic properties of materials. tandfonline.com In the context of this compound, MD has been extensively used to simulate the structure of silica (B1680970) glass, the process of thin film deposition, and the etching of SiO₂ surfaces. tandfonline.comaip.orgmdpi.com

MD simulations of SiO₂ glass have successfully reproduced key structural features, such as the tetrahedral coordination of silicon by oxygen atoms and the distribution of Si-O-Si bond angles. tandfonline.com These simulations often involve cooling a molten silica system to obtain a glassy state, allowing for the investigation of the glass transition and the resulting atomic arrangement. tandfonline.com For instance, simulations have shown that the average O-Si-O angle is close to the ideal tetrahedral angle of 109.5°, while the Si-O-Si angle has a broader distribution with a mean around 151-153°. tandfonline.com

The choice of interatomic potential is crucial for the accuracy of MD simulations. psu.edu Potentials ranging from simple ionic models to more complex reactive force fields like ReaxFF have been developed and optimized against quantum mechanical calculations to accurately describe the interactions between silicon and oxygen atoms in various environments. psu.edunih.gov

MD simulations have also been instrumental in studying dynamic processes such as the etching of SiO₂ by halogen-containing plasmas. These simulations provide atomic-scale insights into the reaction mechanisms, including the formation and desorption of volatile products like SiF₄. aip.orgnih.gov

Table 1: Parameters and Results from Selected MD Simulations of this compound

Simulation Focus System Size Ensemble/Timestep Key Findings Reference
SiO₂ Glass Structure 324 ions (108 SiO₂ units) N/A Mean O-Si-O angle of 109.4° with a spread of ±6°; Mean Si-O-Si angle of 151°. tandfonline.com
SiO₂ Etching by HF 2.1 nm x 1.1 nm x 6.5 nm box NVT, 0.25 fs Elucidation of the subsequent reaction mechanism for SiF₄ formation. nih.gov
Laser Heating of SiO₂ Films N/A NPT, 0.5 fs Heating to 1000 K has an insignificant effect on film structure; heating to 2000 K increases point defect concentration. mdpi.com

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science, MC simulations are used to study a wide range of phenomena, including the simulation of equilibrium properties, defect generation, and particle transport. aps.orgnih.gov

One application of MC techniques in the study of SiO₂ is the simulation of electron transport at high electric fields. aps.org These simulations model the scattering processes that electrons undergo as they move through the material, providing insights into energy distributions and transport properties that are crucial for understanding the performance of electronic devices. aps.org For example, MC simulations have shown that at high fields, nonpolar interactions with acoustic and band-edge phonons are essential for stabilizing the electron energy distributions and preventing electron runaway. aps.org

MC methods have also been employed to model the growth and modification of SiO₂ structures. For instance, simulations have been used to study the direct oxidation of silicon surfaces to form the Si/SiO₂ interface. osti.gov Another application is in modeling the evaporation of thin this compound layers, where MC simulations that include chemical reactions can explain experimental observations of layer dissociation initiated by defects in the oxide matrix. researchgate.net Furthermore, MC simulations have been used to model the scanning electron microscope (SEM) images of SiO₂/Si structures, which is important for metrology in the semiconductor industry. nih.gov

Table 2: Applications of Monte Carlo Simulations in SiO₂ Systems

Application Area Simulation Details Key Findings Reference
High-Field Electron Transport Simulation of electron transport in SiO₂ at fields of 1.5x10⁶ to 12x10⁶ V/cm. Nonpolar electron-phonon scattering is a crucial mechanism for stabilizing electron transport at high energies. aps.org
Thin SiO₂ Layer Evaporation 3D lattice model with chemical reactions for SiO and SiO₂ formation/dissociation. Defects in the oxide matrix initiate the dissociation process during high-temperature annealing. researchgate.net
SEM Image Simulation Simulation of SEM images and secondary electron profiles of SiO₂/Si structures. The thickness of the insulating SiO₂ layer significantly influences image contrast and signal profiles. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in condensed-matter physics and computational chemistry. researchgate.netaps.org For this compound systems, DFT is used to accurately calculate properties like bond energies, electronic band structures, and the effects of stress and strain, particularly at the critical Si/SiO₂ interface. researchgate.netnih.gov

The interface between silicon and this compound is fundamental to modern electronics, and the mechanical stress and strain in this region can significantly impact device performance and reliability. researchgate.netmdpi.com DFT calculations provide a powerful tool to investigate these effects at the atomic scale. researchgate.net

Studies using DFT have systematically analyzed the relationship between the structure and topology of chemical bonds and the resulting stress at different Si/SiO₂ interface orientations, such as (100), (111), and (110). researchgate.net These calculations reveal that the interface energy is composed of chemical, mechanical, and electric polarization components, with long-range electrostatic interactions providing a non-negligible contribution. researchgate.net

DFT simulations can also model the impact of externally applied strain on the interface. For example, by applying biaxial strain to a-SiO₂/Si interface models, researchers can study how stress affects the depassivation of defects. frontiersin.org Such studies have shown that appropriate levels of compressive or tensile strain can alter the energy barriers for defect reactions, in some cases increasing the time it takes for a defect to become electronically active, which could prolong device lifetime. frontiersin.org

Table 3: DFT Findings on Stress and Strain at Si/SiO₂ Interfaces

Interface/Strain Condition Computational Method Key Findings Reference
Si(100), Si(111), Si(110) interfaces DFT-LDA/GGA with plane wave and localized atomic orbitals. Interface energy includes significant chemical, mechanical, and electrostatic components. researchgate.net
a-SiO₂/Si(111) and a-SiO₂/Si(100) with biaxial strain (-7% to +7%) First-principles calculations (CI-NEB method). Stress significantly impacts the depassivation rate of Pb defects, with certain strains slowing the reaction. frontiersin.org

The chemical bonding and electronic structure at the Si/SiO₂ interface determine its electrical properties, such as band alignment and the presence of charge-trapping defects. colab.wsstanford.edu DFT calculations are crucial for elucidating the nature of this complex transition region between crystalline silicon and amorphous silica.

High-resolution core-level spectroscopy experiments, often interpreted with the aid of theoretical calculations, show that the interface is not abrupt but consists of a transition region containing silicon atoms in intermediate oxidation states (Si¹⁺, Si²⁺, Si³⁺). stanford.eduwisc.edu DFT modeling helps to understand the distribution of these suboxide species and how they accommodate the structural mismatch between the Si lattice and the SiO₂ network. mdpi.com

DFT studies have been used to model the atomic structure of the interface, revealing details about Si-O bond lengths and O-Si-O bond angles in the transition layer. arxiv.org For example, calculations on a model of an infinite Si/SiO₂ nanowire showed that Si-O bond lengths at the interface can deviate significantly (by 28-42%) from those in bulk α-quartz, highlighting the strain present in the interface region. arxiv.org These structural variations directly influence the local electronic structure, including the formation of interface states within the silicon bandgap, which can act as charge traps. colab.wsjkps.or.kr

Table 4: Bond Parameters at the Si/SiO₂ Interface from DFT Studies

Structure/Interface Model Bond Bond Length (Å) Bond Angle (°) Reference
Infinite Si/SiO₂ Nanowire Interface Si-O (pentagon apex) 1.839 149.1 (O-Si-O) arxiv.org
Infinite Si/SiO₂ Nanowire Interface Si-O (other SiO₂ fragments) 1.671 126.3 (O-Si-O) arxiv.org
Infinite Si/SiO₂ Nanowire Interface Si-O (bridged to Si surface) 1.684 127.4 (O-Si-O) arxiv.org

Machine Learning Models for Si-O Systems

In recent years, machine learning (ML) has emerged as a powerful tool to accelerate atomistic simulations. ox.ac.uk By training on large datasets of quantum mechanical calculations (often from DFT), ML interatomic potentials can achieve near-quantum accuracy at a fraction of the computational cost. hkhlr.denhr4ces.de This allows for the simulation of much larger systems (millions of atoms) and longer timescales than are accessible with direct quantum methods. ox.ac.ukhkhlr.de

For the silicon-oxygen system, ML potentials have been developed that can accurately describe a wide range of structures, including crystalline and amorphous phases of SiO₂, silicon surfaces, and the complex Si/SiO₂ interface. ox.ac.ukhkhlr.de A key technique used in developing these potentials is "active learning," where the ML model itself identifies new atomic configurations for which it is uncertain, which are then calculated with DFT and added to the training set. ox.ac.ukresearchgate.net This iterative process efficiently improves the model's accuracy and transferability. ox.ac.uk

These advanced ML potentials enable the realistic modeling of complex phenomena. For example, they have been used to study the structure of amorphous silicon monoxide (SiO), nanostructured silica aerogels, and the behavior of silica under very high pressure. researchgate.netnist.gov The ability to model the interface between silicon and this compound on the scale of millions of atoms with high accuracy is particularly promising for understanding and improving semiconductor devices. ox.ac.uk

Table 5: Overview of Machine Learning Potential Development for Si-O Systems

ML Potential/Method Training Data Source Key Features and Applications Reference
Gaussian Approximation Potential (GAP) DFT (SCAN functional) Accurately describes a range of condensed phases of silica, including crystalline and amorphous structures. nist.gov
Actively Learned ML Potential DFT, using active learning to sample new structures. Unified description of the full Si-O system, including high-pressure silica, surfaces, and amorphous SiO. ox.ac.ukresearchgate.net
Moment Tensor Potential (MTP) DFT Enables simulations of hundreds of thousands of atoms with near-quantum accuracy; used to model a-Si/a-SiO₂ interfaces. hkhlr.de

Numerical Modeling of Particle Formation and Transport

Numerical models are crucial for simulating the formation and movement of this compound particles, particularly in processes like chemical vapor deposition (CVD). These models typically integrate chemical kinetics with aerosol dynamics to predict particle characteristics.

Homogeneous nucleation, the formation of new particles from a supersaturated vapor phase without the influence of foreign surfaces, is a key process in SiO2 particle formation. Understanding the chemical kinetics of this process is fundamental to controlling particle synthesis.

Detailed kinetic models for the gas-phase nucleation of silicon-containing particles have been developed, particularly for processes like silane (B1218182) pyrolysis and oxidation. umd.eduucr.edu These models often involve numerous elementary reactions and intermediate species. For instance, in silane oxidation, a complex network of reactions involving Si-H-O species leads to the formation of silicon oxide clusters. umd.eduucr.edu Quantum Rice–Ramsperger–Kassel (QRRK) theory is sometimes applied to estimate the pressure dependence of reaction rate parameters. ucr.edu

The initial steps of nucleation can be influenced by the presence of various chemical species. For example, studies have shown that amino acids and citric acid can lower the kinetic barrier to silica nucleation, thereby increasing the rate of polymerization. cambridge.org The presence of salts like sodium chloride can also affect the thermodynamic barrier to nucleation by altering the interfacial free energy. cambridge.org

Below is a table summarizing the effects of different chemical additives on the kinetic and thermodynamic barriers to silica nucleation.

Additive (0.1 M)Change in Kinetic Barrier (Δa_gk) (J/mol)Interfacial Free Energy (γ) (mJ/m²)
Control (0.10 M NaCl) 0.054.9 ± 1.6
0.7 M NaCl Not specified51.4 ± 1.7
Lysine -1685 ± 315Not specified
Citric Acid -1690 ± 96Not specified

Data sourced from a study on silica polymerization in silicic acid solutions at 20°C. cambridge.org

Once stable nuclei are formed, their subsequent growth, transport, and interaction are described by aerosol dynamics. Modeling these dynamics is essential for predicting the final properties of the synthesized SiO2 particles.

Aerosol dynamics models typically account for several key processes:

Coagulation: The merging of particles upon collision.

Surface Growth: The deposition of vapor-phase species onto the particle surface.

Convection: The transport of particles with the bulk gas flow.

Diffusion: The random motion of particles due to collisions with gas molecules.

Thermophoresis: The movement of particles in a temperature gradient. umd.edu

Different numerical approaches are used to solve the aerosol general dynamic equation (GDE), which governs the evolution of the particle size distribution. psu.edu These include the method of moments, the quadrature method of moments, and sectional methods. psu.edu The choice of method depends on the desired level of detail and computational cost. psu.edu For instance, the method of moments is efficient but requires an assumption about the shape of the particle size distribution, while sectional methods are more computationally intensive but can capture more complex distributions without a priori assumptions. psu.edu

In systems where particles may not be spherical, such as in flame synthesis, two-dimensional aerosol dynamics models can be employed to track both particle volume and surface area independently. tandfonline.com These models can incorporate different sintering mechanisms, like viscous flow or atomistic diffusion, to describe the coalescence of non-spherical particles. tandfonline.com The population balance equation is a core component of these models, describing the evolution of the particle population in terms of their properties. cam.ac.uk

Modeling Defect Formation and Behavior

Defects in this compound, even in small concentrations, can significantly impact the performance and reliability of electronic devices. ucl.ac.uk Computational modeling provides a powerful means to investigate the atomic and electronic structure of these defects.

Atomistic modeling techniques, such as density functional theory (DFT), are widely used to study defects in both crystalline (c-SiO2) and amorphous (a-SiO2) forms of this compound. ucl.ac.uk Modeling a-SiO2 is particularly challenging due to its disordered nature and often requires techniques like the melt-and-quench method using classical interatomic potentials to generate realistic amorphous structures. ucl.ac.uk

Commonly studied defects in SiO2 include:

Oxygen Vacancies: These are some of the most fundamental point defects. Models have explored the properties of oxygen-vacancy-related defects, such as the E' centers (E'1, E'2, and E'4), which exhibit complex charge- and state-dependent electron-phonon coupling. worldscientific.com

Hydrogen-Related Defects: Hydrogen is often introduced during device fabrication and can interact with the SiO2 network to form various defects. ucl.ac.uk Atomic hydrogen can react with strained Si-O bonds, while hydrogen molecules can lead to the formation of Si-H bonds that can trap holes. ucl.ac.uk The hydrogen bridge (HB) and hydroxyl-E' center (H-E') are examples of hydrogen-related defects that have been investigated as potential hole traps. tuwien.ac.at

Dopant-Related Defects: Doping silica with elements like germanium (Ge) or tin (Sn) can create specific optically active defects. researchgate.net For example, the germanium oxygen-deficient center (GODC) is a key defect in photosensitive germanosilicate glasses. researchgate.net

These models can calculate various properties of defects, including their formation energies, charge transition levels, and optical absorption spectra. For instance, time-dependent DFT has been used to calculate the optical absorption spectrum of intrinsic electron traps in a-SiO2, showing a peak around 3.7 eV. ucl.ac.uk

Multiscale modeling approaches can be used to connect the atomistic properties of defects to the macroscopic behavior of devices. royalsocietypublishing.org This involves using parameters from ab initio calculations to inform higher-level models that describe charge capture and emission dynamics. royalsocietypublishing.org

Below is a table summarizing some key defects in SiO2 and the computational methods used to study them.

Defect TypeExamplesKey Properties InvestigatedCommon Modeling Techniques
Intrinsic Point Defects Oxygen Vacancy (E' centers)Charge states, structural relaxation, electron-phonon couplingDensity Functional Theory (DFT), Molecular Cluster Models worldscientific.com
Hydrogen-Related Defects Hydrogen Bridge (HB), Hydroxyl-E' (H-E')Formation barriers, charge trapping, interaction with Si-O bondsDFT, Multiscale Modeling ucl.ac.uktuwien.ac.atroyalsocietypublishing.org
Extrinsic (Dopant) Defects Germanium Oxygen-Deficient Center (GODC)Optical absorption, photosensitivityDFT, Classical Molecular Dynamics researchgate.net

Simulation of Optical and Electrical Properties

Computational simulations are essential for understanding and predicting the optical and electrical properties of this compound. These properties are highly dependent on the specific polymorphic form of SiO2 and the presence of any defects or interfaces.

Various theoretical methods are employed to study the properties of SiO2, including atomic potentials, local orbital methods, empirical pseudopotentials, and density functional theory (DFT). aip.org Hybrid functionals, such as the screened exchange (sX) functional, have been shown to provide a more accurate description of the electronic and optical properties of SiO2 polymorphs compared to traditional generalized gradient approximation (GGA) schemes. aip.org

Simulations have been used to investigate the structural, electronic, and optical properties of numerous SiO2 polymorphs, including quartz, tridymite, cristobalite, coesite, keatite, and the high-pressure stishovite phase. aip.org These studies reveal that phases with similar crystal structures tend to have analogous electronic and optical features. aip.org

The simulation of interfaces, such as the Si/SiO2 interface, is crucial for microelectronics. Models have been proposed to understand the properties of this interface, with some suggesting a thin transition layer of crystalline SiO2. aip.org The choice of the specific SiO2 polymorph in these interface models can significantly affect the predicted behavior. aip.org

For optical applications, simulations can predict properties like reflectance, transmittance, and scattering. For example, the specular and diffuse reflection of light at the rear surface of silicon solar cells with a Si/SiO2/Al structure have been computed by solving the Maxwell and material equations. researchgate.netcomsol.fr These simulations can be used to optimize light trapping by varying parameters such as surface roughness and layer thickness. researchgate.netcomsol.fr

Furthermore, the optical properties of SiO2-based nanostructures, such as SiC/SiO2 quantum dots, have been investigated theoretically. scielo.br These simulations can predict size-dependent absorption and emission spectra, which is valuable for the design of novel optoelectronic devices. scielo.br For instance, simulations have shown a blue-shift in the emission spectra of SiC/SiO2 quantum dots as their diameter decreases. scielo.br

The following table presents simulated and calculated reflectance values for a planar Si/SiO2/Al structure at a wavelength of 800 nm, demonstrating the agreement between simulation and theoretical models.

Angle of Incidence (°)Simulated Reflectance (50 nm SiO2)Calculated Reflectance (50 nm SiO2)Simulated Reflectance (200 nm SiO2)Calculated Reflectance (200 nm SiO2)
0~0.85~0.85~0.95~0.95
30~0.86~0.86~0.95~0.95
60~0.90~0.90~0.97~0.97

Data adapted from simulations and analytical calculations based on the transfer matrix method. comsol.fr

Advanced Applications of Silicon Dioxide in Specialized Research Fields

Silicon Dioxide in Advanced Materials Research

This compound (SiO2) is a cornerstone of advanced materials research, prized for its versatility, chemical stability, and mechanical properties. Its integration into various materials has led to significant performance enhancements and novel functionalities.

In the field of composites and coatings, this compound, particularly in nanoparticle form, serves as a critical additive for enhancing material properties. When incorporated into polymer matrices, silica (B1680970) nanoparticles can significantly improve the mechanical and thermal stability of the composite material. For instance, epoxy resins combined with nano-SiO2 exhibit enhanced anticorrosion properties and thermal stability, which is attributed to the homogeneous dispersion of the silica particles within the polymer matrix. The addition of silica to coatings can also confer properties such as scratch resistance, with nanosilica-pigmented coatings showing up to 50% greater abrasion resistance compared to those with microsilica. nih.gov

Furthermore, this compound is instrumental in creating functional coatings. For example, SiO2-TiO2 composite coatings are being researched for their hydrophobic and self-cleaning properties. mdpi.com These coatings can also be engineered to have excellent antireflection performance, with modified SiO2@TiO2 coatings achieving an average transmittance of over 99%. mdpi.com The thixotropic nature of fumed silica makes it a valuable additive in paints and coatings, preventing sagging and improving the flatness of the applied surface. made-in-china.comjksilicas.com

A summary of the impact of this compound nanoparticles on epoxy resin coatings is presented in the table below.

PropertyBase Epoxy CoatingEpoxy with SiO2 Nanoparticles
Corrosion Protection Efficiency ModerateHigh
Thermal Stability GoodSuperior
Abrasion Resistance StandardIncreased by up to 50%
Adhesion GoodExcellent

This compound is a widely used reinforcing filler in both polymers and construction materials, where it enhances strength, durability, and other mechanical properties. In polymers, the addition of silica can improve tensile strength, tear strength, and impact resistance. made-in-china.com The effectiveness of this reinforcement is linked to the strong interactions between the silica filler and the polymer matrix. rsc.org

In the construction industry, about 95% of the commercial use of this compound is for applications like concrete production. wikipedia.orgalfatestlab.com Specifically, silica fume, an amorphous form of SiO2, is a key pozzolanic material in high-performance concrete. wikipedia.orgalfatestlab.com Its fine particles react with calcium hydroxide in the cement paste to form additional calcium silicate (B1173343) hydrate, which strengthens the concrete and refines its pore structure. This results in concrete with higher compressive strength and reduced permeability. The use of nanostructured SiO2 is also being explored to improve the strength, flexibility, and durability of construction materials. rsc.org

The following table illustrates the effect of adding silica fume on the properties of concrete.

PropertyStandard ConcreteHigh-Performance Concrete with Silica Fume
Compressive Strength 4,000 - 6,000 psi8,000 - 12,000 psi
Permeability ModerateVery Low
Durability GoodExcellent

High-purity silica, with a this compound content typically exceeding 99.5%, is a critical raw material for a number of high-tech industries. investingnews.com Its production involves specialized processing to remove impurities. The electronics industry is a major consumer of high-purity silica for the manufacturing of silicon wafers, which are the foundational material for semiconductors. investingnews.comzimtu.comfactmr.com

Another significant application is in the production of optical fibers for the telecommunications industry, where the high purity of the silica ensures minimal signal loss. elchemy.comnanografi.com The renewable energy sector also relies on high-purity silica for the manufacturing of photovoltaic cells for solar panels. investingnews.comzimtu.comfactmr.com Furthermore, its thermal stability makes it suitable for producing quartz glass used in various industrial applications. zimtu.com

The table below outlines the primary industrial applications for high-purity silica.

IndustryApplication
Electronics Manufacturing of silicon wafers for semiconductors investingnews.comzimtu.comfactmr.com
Telecommunications Production of optical fibers elchemy.comnanografi.com
Renewable Energy Manufacturing of photovoltaic cells for solar panels investingnews.comzimtu.comfactmr.com
Glass Manufacturing Production of specialty glass and quartz glass investingnews.comzimtu.com

This compound in Nanoelectronics and Optoelectronics Research

This compound is a fundamental material in nanoelectronics and optoelectronics, primarily due to its excellent electrical insulating properties and its stable interface with silicon.

Historically, this compound has been the go-to material for gate dielectrics in metal-oxide-semiconductor field-effect transistors (MOSFETs) because of its superb insulating capabilities and the ease with which a high-quality layer can be grown on a silicon wafer. universitywafer.com The gate dielectric is a critical component that insulates the gate electrode from the semiconductor channel. ewadirect.com A key requirement for a gate dielectric is a high capacitance to effectively control the transistor's channel, which traditionally meant making the SiO2 layer as thin as possible. wikipedia.org

However, as transistors have shrunk, the thickness of the this compound layer has approached a physical limit where quantum tunneling leads to excessive leakage current. universitywafer.comewadirect.comucf.edu This has prompted research into alternative "high-k" dielectric materials that have a higher dielectric constant than SiO2 (which is about 3.9). universitywafer.com These materials can be physically thicker, thus reducing leakage, while providing the same capacitance as a much thinner SiO2 layer. Despite the introduction of high-k dielectrics, a thin interfacial layer of this compound is often still used between the high-k material and the silicon substrate to maintain a clean and electrically stable interface. wikipedia.org

The surface of a semiconductor crystal contains unsatisfied atomic bonds, known as "dangling bonds," which create electronic states within the bandgap called surface states. These surface states can act as recombination centers for charge carriers, which is detrimental to the performance of semiconductor devices. diva-portal.org Surface passivation is the process of rendering these surface states inactive. wikipedia.org

Growing a layer of this compound on a silicon wafer is a highly effective method of surface passivation. wikipedia.org This is often achieved through thermal oxidation, where the silicon wafer is heated in an oxygen-rich environment. The resulting SiO2 layer chemically bonds with the silicon surface, satisfying the dangling bonds and significantly reducing the density of surface states. wikipedia.org This process is crucial for the fabrication of reliable and high-performance silicon devices. wikipedia.org Research has shown that even subnanometer SiO2 films can provide excellent surface passivation, with treatments being developed to further enhance their passivating qualities by reducing the interface defect density. acs.orgwarwick.ac.uk The quality of this passivation can be so high that it leads to surface recombination velocities of less than 1 cm/s. acs.org

Thin-Film Transistors (TFTs) and Flexible Electronics

This compound is a foundational material in the fabrication of thin-film transistors (TFTs), serving primarily as the gate dielectric layer. Its properties, such as a well-controlled growth process, low defect density, and the ability to form a smooth surface, are crucial for producing well-oriented organic semiconducting films in organic TFTs (OTFTs) mdpi.com. In conventional silicon-based electronics, SiO₂ is a standard dielectric, but its high processing temperatures make it unsuitable for use with flexible polymer substrates mdpi.com.

For flexible electronics, which typically use substrates like polyethylene (B3416737) terephthalate (PET), low-temperature deposition methods are required mdpi.commdpi.com. Plasma-Enhanced Chemical Vapor Deposition (PECVD) is one such method that allows for the formation of this compound at temperatures between 130°C and 300°C from the chemical reaction of silane (B1218182) and oxygen mdpi.com. However, this low-temperature process can result in a high defect density and lower electrical stability, though it can still serve as an effective oxidation barrier for metal gate electrodes mdpi.com.

The performance of flexible TFTs is significantly influenced by mechanical stress. Research on flexible silicon nanomembrane (SiNM) TFTs reveals that bending affects carrier mobility and the internal electric field, which in turn alters the radio-frequency (RF) performance mdpi.com. As the bending strain increases (i.e., with a smaller bending radius), carrier mobility and the electric field also increase, leading to improved RF performance mdpi.com.

Performance of Flexible TFTs with SiO₂ Dielectric

Semiconductor MaterialSubstrateSiO₂ Deposition MethodKey Finding/Metric
Organic SemiconductorFlexible PolymerPECVDServes as an effective oxidation barrier despite higher defect density from low-temperature processing mdpi.com.
Silicon Nanomembrane (SiNM)Polyethylene Terephthalate (PET)Not SpecifiedCarrier mobility and electric field increase with greater bending strain, improving RF performance mdpi.com.
Amorphous Indium-Gallium-Zinc Oxide (IGZO)Wafer-based flexible substratesNot SpecifiedEnables high-density circuits for flexible applications due to low leakage current nih.gov.
Low-Temperature Polycrystalline Silicon (LTPS)Glass and flexible substratesNot SpecifiedOffers high carrier mobility (>50 cm²/Vs for p-type, >100 cm²/Vs for n-type) suitable for high-performance flexible displays nih.gov.

Heat Dissipation in Nanodevices

Effective thermal management is critical in nanoscale electronic and photonic devices, where high power densities can generate significant heat in localized "hot-spots" arxiv.org. The interface between silicon and this compound is ubiquitous in these devices, and the thermal resistance at this interface, known as Kapitza resistance, plays a crucial role in heat dissipation arxiv.org.

Molecular dynamics simulations have been used to study heat transfer across the crystalline silicon (c-Si) and amorphous this compound (a-SiO₂) interface arxiv.org. These studies show that the interfacial thermal resistance (ITR) is sensitive to the atomic-level structure and bonding at the interface. In the strong interfacial coupling limit, the ITR value is nearly constant at around 0.9 × 10⁻⁹ m²KW⁻¹ at room temperature arxiv.org. One study predicted an ITR of (0.68 ± 0.30) × 10⁻⁹ m²KW⁻¹ at 500 K, which aligns with other theoretical work reporting a value of 0.4 × 10⁻⁹ m²KW⁻¹ at the same temperature arxiv.org.

The size of this compound nanoparticles also influences thermal conductivity in nanofluids, which are considered for cooling applications. Smaller nanoparticles increase the surface-area-to-volume ratio, which can enhance heat transfer efficiency by increasing the contact area between the fluid and its surroundings francis-press.com. Theoretical investigations into Si/SiO₂ multishell nanotubes show that the modification of phonon energy spectra and enhanced phonon scattering at the interfaces lead to a decrease in thermal conductivity compared to homogeneous silicon nanowires, a factor that must be considered in device design mdpi.com.

Interfacial Thermal Resistance (ITR) at a-SiO₂/c-Si Interface

TemperaturePredicted ITR (m²KW⁻¹)Source/Method
Room Temperature~0.9 × 10⁻⁹Molecular Dynamics Simulation (Strong Coupling Limit) arxiv.org
500 K(0.68 ± 0.30) × 10⁻⁹Molecular Dynamics Simulation arxiv.org
500 K0.4 × 10⁻⁹Theoretical Study (Heat Flux Relaxation) arxiv.org

Photonic Devices and Optical Fibers

Waveguides and Optical Losses

This compound is a fundamental material for optical waveguides in integrated photonics due to its transparency at visible and near-infrared wavelengths. However, achieving low propagation loss is a primary challenge. Losses in SiO₂-based waveguides can arise from several sources, including material absorption and scattering from sidewall roughness dtic.mil.

A significant source of absorption loss is the presence of hydrogen, which forms Si-H and O-H bonds. The O-H absorption band, in particular, peaks at a wavelength of 1.40 µm optica.org. In silicon nitride (Si₃N₄) core waveguides with SiO₂ cladding, absorption peaks associated with H in SiO₂ (1.40 µm) and H in Si₃N₄ (1.52 µm) have been measured at 2.2 dB/cm and 1.2 dB/cm, respectively. These losses can be significantly reduced by high-temperature annealing (1100–1200°C) to achieve a residual loss of less than 0.3 dB/cm in the 1.3–1.6 µm range optica.org.

To overcome the thermal budget limitations of high-temperature annealing, especially when integrating active materials, deuterated this compound has been developed. A 250°C deuterated SiO₂ film used as a top cladding for ultra-low-loss waveguides demonstrated propagation loss below 12 dB/m across the 1200–1650 nm range, with material absorption below 1 dB/m in the S, C, and L bands optica.org. In suspended SiO₂ ridge waveguides, where the core is surrounded by air, a propagation loss of approximately 0.385 dB/cm has been measured at a wavelength of 1550 nm researchgate.net.

Photonic Crystal Cavities

Photonic crystal cavities, which can confine light in extremely small volumes, are crucial for enhancing light-matter interactions. One-dimensional nanobeam cavities fabricated in this compound have demonstrated high performance in the visible wavelength range (600–716 nm) arxiv.org. Simulations have predicted quality factors (Q-factors) over 10,000, while experimental results have achieved Q-factors exceeding 5,000 with mode volumes of 2.0(λ/n)³ arxiv.orgsemanticscholar.org.

When silicon nanocrystals (Si-NCs) are embedded within the SiO₂ host material, these cavities can enhance photoluminescence. In such devices, experimental Q-factors of over 9,000 have been observed, matching theoretical predictions, with mode volumes around 1.5(λ/n)³ aps.orgaps.org. These high-Q cavities can increase the efficiency of light emission from the Si-NCs through the Purcell effect aps.org. However, studies have also shown that free carrier absorption can be a significant loss mechanism in these systems, even at low pump powers of a few hundred nanowatts aps.orgaps.org.

Performance of this compound Photonic Crystal Cavities

Cavity TypeWavelength RangeTheoretical Q-FactorExperimental Q-FactorMode Volume (V_m)
1D Nanobeam in pure SiO₂600-716 nm> 10,000 arxiv.orgsemanticscholar.org> 5,000 arxiv.orgsemanticscholar.org2.0(λ/n)³ arxiv.org
1D Nanobeam with embedded Si-NCs600-820 nm~9,000 aps.orgaps.org> 9,000 aps.orgaps.org1.5(λ/n)³ aps.orgaps.org
Optical Isolators

Optical isolators are non-reciprocal devices essential for protecting laser sources from back-reflections. In silicon photonics, these are often realized by integrating magneto-optical (MO) materials with standard silicon waveguides. This compound typically serves as a cladding layer in these devices.

One design involves a Mach-Zehnder interferometer where a magneto-optical garnet, such as cerium-substituted yttrium iron garnet (Ce:YIG), is bonded onto a silicon waveguide cladded with SiO₂ arxiv.orgresearchgate.net. The evanescent field from the silicon waveguide penetrates the MO material, creating a non-reciprocal phase shift. In such a device, a maximum isolation of 21 dB has been achieved at a wavelength of 1559 nm researchgate.net. In another configuration using a microring resonator with a bonded Ce:YIG layer and a thin SiO₂ bonding interface, an isolation of 32 dB was measured with an excess loss of only 2.3 dB ucsb.edu.

For polarization-independent isolators, complex waveguide structures are used with Ce:YIG as the upper cladding. Experimental results for such a device showed an isolation ratio of 20 dB with 4.6 dB insertion loss for TE-polarized light, and 12 dB isolation with 8.2 dB insertion loss for TM-polarized light optica.org.

Thermo-optic Tunability

The refractive index of this compound changes with temperature, a phenomenon known as the thermo-optic effect. This property is widely used to tune the performance of photonic components. The thermo-optic coefficient (dn/dT) of SiO₂ is positive, meaning its refractive index increases with temperature. For Corning 7980 SiO₂ glass at a wavelength of 1.55 µm and a temperature of 293 K, the dn/dT value is 8.16 × 10⁻⁶ K⁻¹ mdpi.com.

Recent research has demonstrated that the thermo-optic properties of SiO₂ can be engineered by controlling the deposition conditions in Inductively-Coupled Plasma Chemical Vapor Deposition (ICPCVD). This technique allows for the creation of SiO₂ cladding that can induce either positive or negative wavelength shifts in response to temperature changes on a single chip arxiv.orgresearchgate.net. By tuning the deposition temperature and pressure, wavelength shifts ranging from +29.5 pm/°C to -166 pm/°C have been achieved in amorphous silicon carbide devices with ICPCVD SiO₂ cladding researchgate.netresearchgate.net. This bidirectional tunability enables novel photonic architectures and can improve the tuning efficiency of devices by up to 10-fold without introducing significant optical losses arxiv.orgresearchgate.net. In silicon-on-insulator microdisk resonators, a tuning efficiency of 66.5 pm/mW has been demonstrated using a metallic heater to induce the thermo-optic effect optica.org.

Thermo-Optic Tuning Performance with SiO₂

Device PlatformSiO₂ Cladding TypeTuning Performance MetricValue
Amorphous Silicon Carbide (a-SiC)ICPCVD (150°C, 2 mTorr)Wavelength Shift+29.5 pm/°C researchgate.net
Amorphous Silicon Carbide (a-SiC)ICPCVD (75°C, 8 mTorr)Wavelength Shift-166 pm/°C researchgate.net
Silicon-on-Insulator (SOI)PECVD (300°C)Wavelength Shift+40 pm/°C researchgate.net
Silicon-on-Insulator (SOI) MicrodiskStandard SiO₂Tuning Efficiency66.5 pm/mW optica.org

Silicon-on-Insulator (SOI) Technology

Silicon-on-Insulator (SOI) technology represents a significant evolution in semiconductor manufacturing, offering substantial performance gains over conventional bulk silicon technologies. nih.gov The fundamental structure of an SOI wafer consists of a thin layer of high-quality silicon, an insulating layer of this compound (often referred to as the buried oxide or BOX layer), and a bulk silicon substrate that provides mechanical support. nih.govuniversitywafer.com This layered architecture is pivotal in enhancing the electrical properties of integrated circuits.

The primary advantage of SOI technology lies in the reduction of parasitic capacitance. anysilicon.com The buried oxide layer effectively isolates the active silicon layer from the substrate, mitigating unwanted electrical effects and leading to faster and more energy-efficient devices. patsnap.com Research has demonstrated that CMOS circuits fabricated on SOI wafers can achieve 20-35% higher switching speeds compared to their bulk silicon counterparts. ijeset.com Alternatively, when operating at the same speed, SOI-based circuits can exhibit two to four times lower power consumption. ijeset.com This improvement in power efficiency is a critical factor in the design of modern portable electronics and high-performance computing systems. patsnap.com

The enhanced performance of SOI devices also stems from the reduction of leakage currents and the effective suppression of "short channel effects," which become more pronounced as transistor dimensions shrink. ijeset.com These advantages make SOI technology particularly suitable for high-frequency applications, such as in radio frequency (RF) circuits, and in environments requiring high radiation tolerance. anysilicon.com

Table 1: Performance Comparison of SOI vs. Bulk CMOS Technology
ParameterSOI TechnologyBulk CMOS Technology
Switching Speed20-35% higherBaseline
Power Consumption (at same speed)2 to 4 times lowerBaseline
Parasitic CapacitanceReducedHigher
Leakage CurrentLowerHigher

Memory Devices and Reliability

This compound has been a fundamental component in non-volatile memory (NVM) devices for decades, primarily serving as the tunnel oxide and interpoly dielectric in floating-gate transistors used in Flash and EEPROM technologies. The reliability of these memory cells, specifically their data retention and endurance, is critically dependent on the quality of the this compound layer.

Data retention refers to the ability of a memory cell to maintain its programmed state over time, typically specified for a period of 10 years. doeeet.commacronix.com Endurance, on the other hand, is the number of program/erase (P/E) cycles a memory cell can withstand before its performance degrades. For single-level cell (SLC) NAND Flash memories, endurance is typically specified at 100,000 P/E cycles. macronix.com Some advanced memory technologies have demonstrated endurance capabilities of up to 10^5 to 10^7 cycles. researchgate.netresearchgate.net

The thin this compound tunnel oxide is subjected to high electric fields during program and erase operations, which can lead to the creation of charge traps within the oxide over repeated cycling. macronix.com This degradation can eventually lead to a loss of stored charge and a failure to retain data. The integrity of the this compound layer is therefore paramount to the long-term reliability of the memory device. Research into silicon-rich this compound films has shown that they can offer advantages in terms of lower programming voltages, which can help to mitigate the stress on the oxide and improve endurance.

Table 2: Reliability Metrics for this compound-Based Non-Volatile Memory
Reliability MetricTypical Specification/PerformanceKey Influencing Factor
Data Retention10 yearsIntegrity of the this compound tunnel oxide
Endurance (P/E Cycles)100,000 (SLC NAND) to 10^7Quality of the this compound layer and operating voltages

This compound in Biomedical Engineering Research

The unique properties of this compound, particularly its biocompatibility, tunable porosity, and ease of surface functionalization, have made it a highly investigated material in the field of biomedical engineering. nih.gov this compound nanoparticles, especially in their mesoporous form, are at the forefront of research for a variety of therapeutic and diagnostic applications.

Mesoporous silica nanoparticles (MSNs) are extensively studied as carriers for drug delivery due to their high surface area and large, tunable pore volume, which allows for a high drug loading capacity. nih.govmdpi.com The ability to functionalize the surface of MSNs with various molecules enhances their targeting efficiency and allows for controlled drug release. rsc.org

The drug loading capacity of MSNs is a critical parameter and is influenced by factors such as the surface area of the silica, the polarity of the solvent, and the affinity of the drug for the silica substrate. nih.gov Research has shown that the loading capacity can be significantly enhanced through surface functionalization. acs.org For example, one study demonstrated a high encapsulation efficiency of 82.4% and a loading capacity of 46.5% for the bioactive compound quercetin using chitosan-alginate nanoparticles, which can be integrated with silica-based systems. mdpi.com The incipient wetness impregnation method has been shown to be more efficient for loading drugs into mesoporous silica compared to the traditional solvent immersion process. nih.gov

Table 3: Drug Loading in Mesoporous Silica Nanoparticle Systems
Drug/Bioactive CompoundCarrier SystemLoading Capacity/Efficiency
IbuprofenMCM-41 (Mesoporous Silica)Enhanced with incipient wetness impregnation
5-FluorouracilSurface-modified MCM-41Loading enhanced by surface functionalization
QuercetinChitosan-alginate nanoparticles46.5% loading capacity, 82.4% encapsulation efficiency

This compound nanoparticles are also being developed as advanced contrast agents for various medical imaging modalities, including magnetic resonance imaging (MRI) and optical imaging. nih.gov Their biocompatibility and the ability to encapsulate or be functionalized with imaging agents make them a versatile platform. nwo.nl

In MRI, silica nanoparticles can be doped with gadolinium complexes to act as T1 contrast agents. nih.gov Research has shown that gadolinium-doped mesoporous silica nanoparticles can exhibit a longitudinal relaxivity (r1) as high as 51.85 ± 1.38 mM⁻¹s⁻¹, which is significantly higher than that of conventional gadolinium-based contrast agents. nih.gov This enhanced relaxivity can lead to improved contrast and earlier detection of diseases.

For optical imaging, fluorescent dyes can be incorporated into the silica matrix, creating bright and photostable nanoprobes. mdpi.com These fluorescent silica nanoparticles can have quantum yields ranging from 0.25 to 0.50 and can be hundreds of times brighter than the free dye in solution. mdpi.com This allows for long-term cell tracking and high signal-to-noise ratio imaging.

The combination of diagnostic and therapeutic functionalities within a single nanoparticle platform has led to the development of "theranostic" agents. nih.gov Silica-based nanoparticles are ideal for theranostics due to their ability to carry both imaging agents and therapeutic drugs.

Table 4: this compound Nanoparticles in Diagnostic Imaging
Imaging ModalityType of NanoparticleKey Performance Metric
Magnetic Resonance Imaging (MRI)Gadolinium-doped mesoporous silicaLongitudinal relaxivity (r1) up to 51.85 ± 1.38 mM⁻¹s⁻¹
Optical (Fluorescence) ImagingDye-doped silica nanoparticlesQuantum yields of 0.25-0.50; 230-260 fold brighter than free dye

The immobilization of enzymes on solid supports is a crucial technique in various industrial and biotechnological processes, as it enhances their stability and reusability. This compound, with its high surface area and biocompatibility, serves as an excellent support material for enzyme immobilization. mdpi.com

Encapsulation of enzymes within a silica matrix can protect them from harsh environmental conditions and prevent their degradation. figshare.com A study on the encapsulation of Candida antarctica lipase B (CalB) in silica-coated nano-fructosomes demonstrated a remarkable conversion efficiency of 97.3% for the synthesis of benzyl benzoate. mdpi.com This indicates that the silica encapsulation not only stabilizes the enzyme but also maintains its high catalytic activity. The encapsulated enzyme also showed reusability for up to seven cycles. mdpi.com The silica matrix constrains the movement of the encapsulated protein, which can prevent its complete unfolding and subsequent deactivation. figshare.com

Table 5: Performance of Silica-Encapsulated Enzymes
EnzymeEncapsulation MethodPerformance Metric
Candida antarctica lipase B (CalB)Silica-coated nano-fructosomes97.3% conversion efficiency in benzyl benzoate synthesis
Bovine Carbonic Anhydrase IISol-gel silica glassRetains overall conformation; prevents precipitation upon heating

The development of safe and efficient vectors for gene delivery is a central challenge in gene therapy. Silica-based nanoparticles have emerged as promising non-viral gene carriers due to their biocompatibility and the ease with which their surface can be modified. nih.gov Cationic silica nanoparticles, for instance, can electrostatically bind to negatively charged DNA, forming complexes that can be taken up by cells. researchgate.net

The efficiency of gene transfection using silica nanoparticles is influenced by factors such as particle size. One study found that amine-modified silica nanoparticles with a diameter of 330 nm exhibited the highest transfection efficiency for delivering plasmid DNA. researchgate.net Another significant finding is that the use of linear DNA with silica nanoparticles can dramatically increase gene expression. A study reported a 16-fold increase in protein expression when using linear DNA compared to circular plasmid DNA with the same silica nanoparticle system. nih.gov Furthermore, in vivo studies have shown that amine-coated silica nanoparticles can lead to a two-fold increase in the expression of green fluorescent protein (GFP) in the lungs of mice. nih.gov

Table 6: Gene Delivery Efficiency using Silica Nanoparticles
Gene Delivery SystemKey FindingReported Efficiency/Improvement
Amine-modified silica nanoparticles (330 nm)Optimal particle size for plasmid DNA transfectionHighest GFP transfection level compared to other sizes
Silica nanoparticles with linear DNASuperior gene expression compared to plasmid DNA16-fold increase in protein expression
Amine-coated silica nanoparticles (in vivo)Enhanced gene expression in mouse lungsTwo-fold increase in GFP expression

Biocompatibility Studies

This compound (SiO₂), particularly in nanoparticle form (SiNPs), has been the subject of extensive biocompatibility research to ascertain its suitability for various biomedical applications. biomedres.usresearchgate.net Studies have explored the biological impact of SiNPs by investigating variables such as particle size, surface charge, and concentration in different cell lines.

A systematic in vitro study assessed the biological effects of SiNPs with three different sizes (25, 60, and 115 nm) and two surface charges (positive and negative) across five different cell lines. The results indicated that up to a concentration of 2.5 nM, none of the investigated SiNPs induced detectable cytotoxic effects. researchgate.netnih.gov Cellular uptake was observed to be mediated by an endocytic process that is highly dependent on particle size but independent of the original surface charge, a phenomenon attributed to the protein corona effect. researchgate.netnih.gov

Further research using zebrafish embryos as an in vivo model compared the effects of amorphous bio-based SiNPs derived from rice husk with commercial synthetic fumed silica nanoparticles. The findings highlighted that the bio-based SiNPs did not significantly affect neutrophils, macrophages, or other cells of the innate immune system, suggesting a favorable biocompatibility profile for these naturally sourced nanoparticles. nih.gov The excellent biocompatibility of SiNPs, combined with their adjustable particle size and large surface area, makes them promising candidates for applications such as medical diagnosis and drug delivery. biomedres.usresearchgate.netnih.gov

The biocompatibility of a material is influenced by a variety of factors including its intrinsic properties, the local tissue environment, and the route of administration. researchgate.net While silicon-based materials and their oxides are widely used, understanding their potential impact on human health remains a key area of research. nih.gov

Table 1: In Vitro Biocompatibility Study of this compound Nanoparticles

Particle Size (nm) Surface Charge Cell Lines Tested Maximum Non-Cytotoxic Concentration Key Finding

This compound in Environmental Science Research

This compound is a significant material in environmental science research due to its high specific surface area, porous structure, and chemical stability. iotasilica.com These properties make it an ideal candidate for manufacturing adsorbents, filtration materials, and catalysts for environmental protection. iotasilica.com Its versatility allows for surface modifications to enhance its selectivity and capacity for adsorbing various pollutants. iotasilica.com

Adsorption Processes for Pollutant Removal

The high specific surface area and porous nature of silica make it a highly effective adsorbent material for the removal of pollutants from water and air. iotasilica.com It can effectively adsorb heavy metal ions, organic pollutants, and harmful gases. iotasilica.com The surface of this compound can be modified to improve its adsorption selectivity and capacity. iotasilica.com For instance, grafting amino polymers onto the surface of nano-SiO₂ can increase its specific surface area, thereby enhancing its adsorption capacity for pollutants in water. ingentaconnect.com

Research has demonstrated the successful synthesis of this compound nanoparticles from rice husk, an agricultural waste product, for the removal of emerging contaminants like caffeine and triclosan from water. proquest.comresearchgate.net In batch tests, these nanosilica particles showed significant removal efficiencies. proquest.comresearchgate.net The adsorption performance is influenced by factors such as adsorbent dosage, initial pollutant concentration, and pH of the water. ingentaconnect.com

Table 2: Adsorption Capacities of Rice Husk-Derived Nanosilica

Pollutant Optimal Adsorbent Dosage (g/L) Maximum Removal Efficiency (%) Maximum Adsorption Capacity (mg/g)
Triclosan 8 76 2.74

Catalytic Applications in Environmental Remediation

This compound serves as a crucial component in catalysis for environmental remediation, often acting as a stable support for other catalytic materials. zeosilichem.com Silica-supported catalysts are utilized in processes like converting harmful exhaust gases, such as nitrogen oxides (NOx), into less harmful substances in catalytic converters. zeosilichem.com

The porous structure of materials like mesoporous silica provides a high surface area for dispersing active catalytic components, which can enhance the interaction between the catalyst and pollutants, thereby improving photocatalytic activity and adsorption capacity. researchgate.net For example, covering a metal catalyst surface, such as palladium, with a thin, porous layer of this compound has been shown to boost the catalytic oxidation of carbon monoxide (CO). energy.gov The confined space between the silica film and the metal catalyst enhances the conversion of CO to carbon dioxide (CO₂). energy.gov

Reactivity with Environmental Contaminants

While this compound is generally considered chemically stable, its nanoparticle form can be highly surface-reactive, leading to interactions with environmental contaminants. nih.govresearchgate.net A study investigating the effects of SiO₂ nanoparticles on the model organism Galleria mellonella in the presence of contaminants like abamectin and cadmium sulfate found that the nanoparticles could increase the toxic effects of these pollutants on the organism's antioxidant defense and immune systems. nih.govresearchgate.net The study observed alterations in hemocyte levels and enzyme activities, indicating that the interaction between SiO₂ nanoparticles and environmental pollutants can have complex biological consequences. nih.govresearchgate.net The high surface area of nanoparticles allows for the adsorption of contaminants, which can alter their bioavailability and toxicity. researchgate.net

This compound in Energy Research

This compound is a promising material for next-generation energy technologies, particularly in the field of energy storage. nanografi.com Its high theoretical capacity and natural abundance make it an attractive candidate for use in batteries. nanografi.comresearchgate.net Research has focused on utilizing this compound in various forms, including nanoparticles and nanotubes, as anode materials for lithium-ion (Li-ion) batteries. nanografi.com

Pure this compound nanostructures have demonstrated high initial charge capacities, with nanotubes showing capacities as high as 1040 mAhg⁻¹. nanografi.com To overcome the low electrical conductivity of this compound, it is often used in composite materials with carbon or metals like nickel to enhance electrochemical activity. nanografi.com

Solar Cells and Photovoltaic Devices

This compound is a well-established and critical material in the field of silicon photovoltaics. researchgate.net It is primarily used as a surface passivation layer and as a component of antireflective coatings on solar cells. researchgate.net

The key advantage of SiO₂ in this application is its ability to form a very low density of surface defect states by creating strong and stable bonds with silicon. researchgate.net This passivation layer is crucial for improving the efficiency and performance of solar cells by minimizing the recombination of electron-hole pairs. researchgate.net By reducing this recombination, more charge carriers are collected, leading to a higher conversion of solar energy into electrical power. researchgate.net

Furthermore, the this compound layer acts as a protective coating, shielding the solar cell from environmental factors and thereby enhancing its long-term stability and durability. researchgate.net As an antireflective coating, it reduces the amount of light reflected from the surface of the solar cell, allowing more light to be absorbed by the silicon material. This increased light absorption directly contributes to a higher generated electric current. google.com this compound is also a key material in the manufacturing process of crystalline silicon solar cells, starting from the purification of mined quartz. energy.gov

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound SiO₂
Carbon Monoxide CO
Carbon Dioxide CO₂
Nitrogen Oxides NOx
Abamectin C₄₈H₇₂O₁₄ (avermectin B1a) / C₄₇H₇₀O₁₄ (avermectin B1b)
Cadmium Sulfate CdSO₄
Caffeine C₈H₁₀N₄O₂
Triclosan C₁₂H₇Cl₃O₂
Palladium Pd
Nickel Ni
Titanium Dioxide TiO₂
Hydrofluoric Acid HF
Hexafluorosilicic Acid H₂SiF₆
Water H₂O
Oxygen O₂
Hydrogen H₂
Nitrogen N₂
Ammonia NH₃
Ethanol (B145695) C₂H₅OH
Tetraethyl orthosilicate (B98303) Si(OC₂H₅)₄
3-(methacryloyl chloride) propyltrimethoxysilane C₁₀H₁₇ClO₅Si

Energy Conversion and Storage

This compound (SiO2) is under investigation for its potential to enhance energy conversion and storage systems. In thermochemical energy storage (TCES), which converts heat to chemical potential energy, nanomaterials like SiO2 are explored to address limitations of conventional materials, such as sintering and slow kinetics. Incorporating SiO2 nanoparticles into reversible reaction-based materials has been shown to mitigate sintering and improve cycling stability.

In the realm of fuel cells, the addition of insulating SiO2 microspheres into the electrode matrix of proton-exchange membrane fuel cells has resulted in a 1.5-fold increase in power density and improved electrode durability. This improvement is linked to an enhanced affinity between the electrolyte and the electrode.

Batteries and Supercapacitors

This compound is a promising material for next-generation battery technologies due to its high theoretical capacity and natural abundance. While bulk SiO2 is generally considered electrochemically inactive towards lithium due to low lithium-ion diffusivity and poor electrical conductivity, its performance is significantly enhanced at the nanoscale. Reducing the particle size shortens the diffusion pathway for lithium ions, thereby promoting electrochemical activity.

In lithium-ion (Li-ion) batteries, various SiO2 nanostructures are utilized as anode materials. Research has shown that SiO2 nanoparticles can achieve initial charge capacities of around 600 mAhg⁻¹, which can increase to 800-900 mAhg⁻¹ after several charge/discharge cycles. Among different nanostructures, SiO2 nanotubes have demonstrated the highest first-charge capacities, reaching up to 1040 mAhg⁻¹, along with impressive rate capability and cyclic performance. To overcome the low electrical conductivity of SiO2, it is often used in composite materials, particularly with carbon (SiO2/C), to improve electrical properties.

Supercapacitors, which store energy via electrostatic charge accumulation, also benefit from the inclusion of SiO2. The addition of SiO2 microspheres or nanoparticles to carbon-based electrodes has been shown to increase specific capacitance, energy density (up to 140% at high power), power density, and cycle stability. frontiersin.orgresearchgate.net The role of SiO2 in supercapacitors is thought to be facilitating ion transfer by creating a structure with active sites and improving the electrode/electrolyte affinity. frontiersin.orgresearchgate.net

Table 1: Performance of this compound Nanostructures in Li-ion Battery Anodes

Nanostructure First Charge Capacity (mAhg⁻¹) Key Findings
Nanoparticles ~600 (increases to 800-900) Good initial capacity with improvement over cycles.
Nanotubes Up to 1040 Highest reported capacity among pure SiO2 nanostructures; impressive rate and cycle performance.
Nanospheres Lower than other nanostructures Showed lower anode performance in comparison.

Hydrogen Generation (Catalytic Applications)

This compound serves as a crucial component in catalytic systems for hydrogen (H2) generation. It is often used as a support material for active metal catalysts due to its high surface area and stability. In the oxidative steam reforming of ethanol, catalysts composed of a CeO2-SiO2 mixed oxide support have been tested for H2 production. These catalysts have shown initial H2 yields very close to predicted thermodynamic values.

In photocatalysis, mesoporous silicon (mp-Si) nanoparticles, which are typically prepared via the reduction of silica precursors, are recognized as promising materials for sustainable H2 generation from water. nih.gov The performance of these mp-Si photocatalysts is influenced by their crystallinity and the presence of oxygen, with one study reporting a hydrogen evolution rate as high as 4437 μmol h⁻¹ g⁻¹ Si. nih.gov

Furthermore, silicon nanopowder has been shown to react with water in the neutral pH range to generate hydrogen. tandfonline.com The reaction mechanism involves hydroxide ions reacting with the silicon nanopowder in a rate-determining step to form hydrogen molecules and SiO2. tandfonline.com

This compound in Agricultural and Plant Science Research

This compound, particularly in the form of nanoparticles (SiO2-NPs), is gaining significant attention in agriculture for its ability to enhance crop resilience and productivity. These nanoparticles can be applied to plants through various methods, including foliar sprays and seed priming.

Foliar Application of this compound Nanoparticles in Crops

Foliar application, or spraying directly onto the leaves, is a common and effective method for delivering SiO2-NPs to plants. frontiersin.org This technique has been shown to be more effective than root dipping or seed priming in certain instances for mitigating stress and improving growth parameters. frontiersin.orgresearchgate.net For example, in tomato plants, foliar spray of SiO2-NPs was more effective than seed priming at increasing plant growth, chlorophyll content, and the activities of defense enzymes. researchgate.net Research has demonstrated the benefits of foliar SiO2-NP application in a variety of crops, including cucumber, maize, and tomato, for enhancing resistance to both biotic (pests and pathogens) and abiotic (drought, salinity, heavy metal toxicity) stresses. frontiersin.orgresearchgate.netmdpi.com

Impact on Plant Growth, Yield, and Nutrient Uptake

The application of SiO2-NPs has been documented to have a positive impact on various aspects of plant physiology, leading to improved growth and yield.

Growth and Biomass: Treatment with SiO2-NPs has been linked to significant increases in plant height, leaf area, and both fresh and dry biomass in crops such as tomato, maize, and cucumber. mdpi.comnih.govnih.gov In cucumber, for instance, SiO2-NP application led to a 29.4% increase in plant height and a 134.8% increase in fruit yield. nih.gov

Photosynthesis: SiO2-NPs can enhance photosynthetic performance. Studies have reported increased levels of chlorophyll and carotenoids, as well as improvements in net photosynthetic rate, photochemical efficiency, and stomatal conductance in treated plants. nih.gov

Nutrient Uptake: this compound nanoparticles can influence the uptake and accumulation of essential nutrients. They have been shown to increase the absorption of macronutrients like potassium (K) and phosphorus (P), and micronutrients such as iron (Fe), copper (Cu), and zinc (Zn). scielo.org.mx In cucumber, SiO2-NPs increased K+ uptake by over 111%. nih.gov Conversely, they can reduce the uptake of toxic heavy metals like cadmium and chromium, thereby mitigating toxicity. nih.gov

Table 2: Effects of SiO2-NP Foliar Application on Various Crops

Crop Stress Condition Key Improvements Observed
Maize (Zea mays) Drought Improved growth indices, chlorophyll levels, leaf water content, and antioxidant enzyme activity. mdpi.com
Tomato (Solanum lycopersicum) Pathogen infection Increased plant growth, chlorophyll, carotenoids, and activities of defense enzymes. researchgate.net
Cucumber (Cucumis sativus) Water deficit & Salinity Increased plant height, leaf number, fruit yield, and potassium uptake; decreased sodium uptake. nih.gov
Rapeseed (Brassica napus) Chromium toxicity Significantly increased leaf Si content while reducing chromium uptake in roots and leaves. nih.gov

Gene Expression Studies Related to this compound Application

Molecular studies are beginning to uncover the genetic mechanisms behind the beneficial effects of SiO2-NPs. Research indicates that silicon can modulate signaling systems that regulate the expression of defense-related genes. nih.gov

In maize seedlings under drought stress, the foliar application of SiO2-NPs led to an elevated relative expression of the PsbD gene, which codes for the D2 protein of photosystem II. nih.govmdpi.com This suggests a protective effect on the photosynthetic machinery at a molecular level. Conversely, the expression of the osmotic-like protein gene (OSM-34) and aquaporin (AQPs) genes was downregulated in treated plants under drought, indicating a complex regulatory response to water stress. nih.govmdpi.com In studies on milk thistle (Silybum marianum), SiO2-NP application was found to stimulate chalcone synthase (CHS) genes, which are involved in the production of bioactive compounds like silybin. aloki.hu These findings highlight that SiO2-NPs can induce significant changes in gene expression, leading to enhanced stress tolerance and modified metabolic pathways in plants.

Future Directions and Challenges in Silicon Dioxide Research

Long-Term Biosafety and Toxicity Mechanisms (for biomedical applications)

The long-term biosafety of silicon dioxide nanoparticles is a crucial consideration for their use in biomedical applications. The toxicity of amorphous silica (B1680970) nanoparticles is not straightforward and is influenced by a range of physicochemical properties, including size, shape, and surface modifications. Research has shown that even at concentrations considered non-toxic, these nanoparticles can alter the regulation of thousands of genes.

Understanding the precise mechanisms of toxicity is an ongoing area of investigation. Studies have explored genotoxicity, which is the ability of a substance to damage DNA, as well as cytotoxicity, the toxicity to cells. The surface modification of silica nanoparticles has been shown to influence their toxicity, with some coatings reducing adverse effects. However, a comprehensive understanding of the long-term effects of these nanoparticles within the human body is still lacking, necessitating further systematic and long-term studies to ensure their safe use in medicine.

Optimization of Combinatory Treatment Strategies (e.g., in nanomedicine)

This compound nanoparticles are showing great promise in the field of nanomedicine, particularly in the development of combinatory treatment strategies for diseases like cancer. These nanoparticles can be engineered to carry multiple

Regulatory Compliance and Translational Potential of Novel Applications

The transition of novel this compound applications from laboratory research to widespread industrial and clinical use is governed by a complex interplay of regulatory frameworks and translational challenges. While conventional forms of this compound have a long history of safe use in various industries, the emergence of nanoscale this compound has introduced new considerations for regulators and researchers alike.

Regulatory Landscape

Regulatory bodies worldwide are tasked with ensuring the safety and efficacy of new products incorporating this compound, particularly in its nanoparticle form. The approach varies by region and application, creating a complex compliance landscape for developers.

In the United States , the Food and Drug Administration (FDA) classifies this compound as "Generally Recognized as Safe" (GRAS) for use as a food additive. chemie-brunschwig.chlingyue-foodchem.com Under the Code of Federal Regulations Title 21 (21 CFR), its use as an anticaking agent in food is limited to 2% by weight of the food. lingyue-foodchem.comulprospector.comecfr.gov The FDA's regulatory focus is on the final product rather than individual ingredients used during synthesis. chemie-brunschwig.ch This principle extends to its use in animal feed, where this compound from all sources must not exceed 2% by weight of the complete feed. federalregister.gov For nanomedicines, the FDA has established pathways for complex generic drug products, including those containing nanomaterials. frontiersin.org

The European Union has a more cautious and evolving stance, particularly concerning nanomaterials. The European Food Safety Authority (EFSA) has re-evaluated this compound (E 551) and, while not finding evidence of toxicity at current use levels, noted that the existing specifications are insufficient to fully characterize the material, especially regarding particle size distribution. ulprospector.comnih.goveuropa.eu Citing a lack of long-term studies on nano-sized this compound, the EFSA has been unable to confirm the "not specified" Acceptable Daily Intake (ADI). europa.eu Furthermore, the European Chemicals Agency (ECHA) has proposed stricter regulations for silicon compounds, including occupational exposure limits for respirable crystalline silica, due to identified health risks. doruksistem.com.truseforesight.io For medicinal products, the European Medicines Agency (EMA) applies general legislation but has also developed specific guidelines and multidisciplinary expertise to evaluate nanomedicines on a case-by-case basis. frontiersin.orgeuropa.eursc.org The EMA is also actively updating its standards for advanced therapy medicinal products that incorporate nanomaterials. nanotechia.org

A comparison of major regulatory bodies highlights these different approaches:

Regulatory BodyJurisdictionStatus of this compound (Food Grade)Key Regulations/Stances on Nanoscale SiO₂
FDA United StatesGenerally Recognized as Safe (GRAS)Regulates final products; has pathways for complex nanomedicines. chemie-brunschwig.chfrontiersin.org
EFSA European UnionApproved food additive (E 551)Current specifications deemed insufficient to characterize nanoparticles; ADI 'not specified' could not be confirmed. nih.goveuropa.eu
ECHA European Union---Proposing stricter regulations and occupational exposure limits due to health risks of inhaled particles. doruksistem.com.truseforesight.io

Translational Potential and Challenges

The unique physicochemical properties of this compound nanoparticles have opened up a vast potential for novel applications, particularly in the biomedical field. oup.com However, translating this potential from the lab to the clinic or market is fraught with challenges.

Promising Applications:

Nanomedicine: this compound nanoparticles are extensively researched for their potential in medicine. nih.gov Their biocompatibility, tunable size, and large surface area make them ideal candidates for drug delivery systems, enabling targeted therapy and controlled release of therapeutic agents like doxorubicin (B1662922) for cancer treatment. nih.govmdpi.com They are also being developed for use as imaging contrast agents, in photothermal therapy for precise tumor ablation, and as biosensors. oup.comnih.gov

Energy and Environmental Tech: In the cleantech sector, silicon nanomaterials offer the potential to significantly boost the capacity of lithium-ion batteries and improve the efficiency of solar panels. innovationnewsnetwork.com They are also being explored for applications in catalysis, water filtration, and carbon capture. mdpi.combiomedicalmaterialsprogram.nl

Key Translational Hurdles:

Regulatory Navigation: The lack of harmonized, bespoke regulations for nanotechnologies is a significant barrier to clinical translation. rsc.orgnih.gov Developers must navigate an evolving and complex set of guidelines that differ between regions like the US and EU. frontiersin.org

Safety and Biocompatibility: While amorphous silica is generally considered biocompatible, the long-term effects of nanoparticle accumulation in organs like the liver and spleen require further validation. nih.gov Concerns about potential inflammatory responses and other toxicities linked to nanoparticles persist and are a focus of regulatory scrutiny. ulprospector.comazonano.com

Manufacturing and Scalability: Moving from laboratory-scale synthesis to large-scale, cost-effective production of this compound nanoparticles with consistent and reproducible properties is a major technological challenge. nih.govinnovationnewsnetwork.com The high cost of production can also impact the economic viability of new technologies. innovationnewsnetwork.combiomedicalmaterialsprogram.nl

Commercialization: Beyond regulatory and technical hurdles, bringing novel applications to market involves significant financial investment and risk. rsc.org The high cost of nanomedicines, for example, can be a barrier to adoption even after regulatory approval. rsc.org A lack of business expertise in high-tech commercialization can further impede the process. sid.ir

Successfully realizing the potential of advanced this compound technologies will require concerted efforts to address these challenges through further research, the development of standardized characterization methods, and the establishment of clear, globally aligned regulatory frameworks. nih.govnih.gov

Q & A

Q. What standard analytical techniques are used to assess the purity of silicon dioxide in laboratory settings?

To evaluate SiO₂ purity, researchers employ a combination of physicochemical and spectroscopic methods. Key techniques include:

  • Loss on Ignition (LOI) : Measures volatile impurities by heating samples to 1000°C and calculating mass loss .
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detects trace metals (e.g., Al, Fe, Ca) at ppm levels, critical for semiconductor-grade SiO₂ .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies organic contaminants and hydroxyl groups on SiO₂ surfaces .
  • Microbiological Testing : Ensures compliance with pharmacopeial standards by quantifying bacterial and fungal counts .

Table 1: Typical Purity Criteria for Pharmaceutical-Grade SiO₂ (USP26)

ParameterSpecificationResult Example
Loss on Drying≤5.0%3.8%
Heavy Metals≤0.003%<0.003%
Arsenic≤0.0003%<0.0003%
Microbial Count≤1000/g20/g

Q. How is this compound structurally characterized in thin-film applications?

SiO₂ thin films (e.g., for semiconductors) are analyzed using:

  • Secondary Ion Mass Spectrometry (SIMS) : Profiles dopant distribution (e.g., boron or phosphorus) post-rapid thermal annealing (RTA) .
  • Ellipsometry : Measures film thickness and refractive index with nanometer precision .
  • X-Ray Diffraction (XRD) : Confirms amorphous or crystalline phases (e.g., quartz vs. fused silica) .

Advanced Research Questions

Q. How can mixture experimental design optimize this compound’s role in liquisolid drug formulations?

Liquisolid systems (LS) use SiO₂ as a coating material to enhance drug dissolution. A mixture design approach evaluates interactions between:

  • Independent Variables : Solvent concentration, carrier (microcrystalline cellulose), and coating material (SiO₂) ratios .
  • Critical Quality Attributes (CQAs) : Flowability, dissolution rate, and liquid load capacity (up to 52% in LS pellets) .

Table 2: Mixture Design Parameters for LS Pellets

FactorRangeOptimal Value
SiO₂ Coating (%)10–3025
Solvent (Macrogol 400)20–5040
Dissolution Rate (Q30min)≥85%92%

Methodological steps include:

  • Screening via factorial designs to identify significant factors.
  • Response surface methodology (RSM) to model non-linear relationships.
  • Validation through in vitro dissolution testing under biorelevant conditions.

Q. What strategies address variability in SiO₂ layer thickness during thermal oxidation processes?

In semiconductor fabrication, SiO₂ thickness variability arises from temperature gradients and gas flow inconsistencies. Researchers mitigate this by:

  • Design of Experiments (DOE) : Taguchi methods to isolate critical process parameters (e.g., O₂ partial pressure, ramp rate) .
  • Statistical Process Control (SPC) : Real-time monitoring using spectroscopic ellipsometry to adjust oxidation parameters .
  • Cross-Validation : Comparing thickness data from ellipsometry, SEM cross-sections, and capacitance-voltage (C-V) measurements .

Q. How can contradictions in spectroscopic data for doped SiO₂ matrices be resolved?

Discrepancies in FTIR or XPS data (e.g., unexpected Si-O-Si bond shifts) are addressed through:

  • Multimodal Analysis : Correlating FTIR with Raman spectroscopy to distinguish surface vs. bulk effects.
  • Controlled Aging Studies : Isolate environmental factors (humidity, temperature) affecting SiO₂ hydration .
  • Ab Initio Modeling : Simulate spectra using density functional theory (DFT) to validate experimental peaks .

Methodological Considerations

  • Data Contradiction Analysis : Apply root-cause analysis (RCA) frameworks to distinguish instrumental errors (e.g., calibration drift) from material variability .
  • Ethical Compliance : Adhere to RTECS safety guidelines (VV7565000) when handling SiO₂ nanoparticles to mitigate inhalation risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.